molecular formula C30H50O3 B12321296 21,24-Epoxycycloartane-3,25-diol

21,24-Epoxycycloartane-3,25-diol

Cat. No.: B12321296
M. Wt: 458.7 g/mol
InChI Key: LFVUQOXYVCRDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21,24-Epoxycycloartane-3,25-diol is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3

InChI Key

LFVUQOXYVCRDLE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) first isolated from the leaves of Lansium domesticum. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, particularly its potential as a skin-tumor promotion inhibitor. The information is compiled to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white powder with the molecular formula C30H50O3.[1][2][3] Key physical and chemical properties are summarized in the table below. While some data is available from commercial suppliers and literature, specific experimental values for properties like melting and boiling points are not widely reported.

PropertyValueSource
Molecular Formula C30H50O3[1][2][4]
Molecular Weight 458.72 g/mol [4]
Physical Description Powder[2][3]
Purity ≥ 98%[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)[5]

Experimental Protocols

The isolation and characterization of this compound were first described by Nishizawa et al. in 1989. The following protocols are based on their work and general methods for the extraction of triterpenoids from Lansium domesticum.

Isolation of this compound from Lansium domesticum

The isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum typically involves solvent extraction and chromatographic separation.

Experimental Workflow for Isolation

G Isolation Workflow plant_material Dried Leaves of Lansium domesticum (2.0 kg) extraction Exhaustive extraction with methanol (B129727) at room temperature for 3 days plant_material->extraction partitioning Partitioning of methanol extract between n-hexane and ethyl acetate extraction->partitioning column_chromatography Silica (B1680970) gel column chromatography of the ethyl acetate extract partitioning->column_chromatography fractions Collection of fractions based on TLC analysis column_chromatography->fractions purification Repeated column chromatography and/or recrystallization of active fractions fractions->purification isolated_compound This compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered leaves of Lansium domesticum (2.0 kg) are exhaustively extracted with methanol (5 L) at room temperature for three days.[6] The solvent is then removed under reduced pressure to yield a crude methanol extract.[6]

  • Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on polarity.[6]

  • Column Chromatography: The ethyl acetate extract, which typically contains the triterpenoids, is subjected to silica gel column chromatography.[6] The column is eluted with a gradient of n-hexane and ethyl acetate.[6]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.

  • Purification: The fractions showing the presence of the desired compound are further purified by repeated column chromatography and/or recrystallization from a suitable solvent like acetone to afford pure this compound.[6]

Spectroscopic Characterization
  • ¹H NMR: Expected signals would include those for a cyclopropane (B1198618) ring (typically upfield), multiple methyl groups, and protons on carbons bearing hydroxyl and ether functionalities.

  • ¹³C NMR: The spectrum would show 30 carbon signals, including those corresponding to the cyclopropane ring, quaternary carbons, methines (including those attached to oxygen), and methylenes.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 458.72 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups and C-O stretching of the ether linkage.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit skin-tumor promotion.[4] This activity was initially evaluated using an in vitro assay for the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

Inhibition of TPA-Induced EBV-EA Activation

The TPA-induced activation of EBV-EA in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC). The signaling cascade initiated by TPA that leads to EBV reactivation involves the activation of transcription factors such as NF-κB and AP-1.[7][8]

Experimental Protocol for EBV-EA Activation Assay:

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium.

  • Induction: The cells are treated with TPA to induce the expression of EBV early antigens.

  • Treatment: Concurrently with TPA induction, the cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • Detection of EBV-EA: The expression of EBV-EA is detected using immunofluorescence staining with antibodies specific for the early antigens.

  • Quantification: The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of the test compound is calculated relative to the control (TPA induction without the test compound).

Proposed Signaling Pathway of Inhibition

Based on the known mechanism of TPA-induced EBV-EA activation, it is hypothesized that this compound may exert its inhibitory effect by interfering with the PKC-mediated signaling pathway.

Hypothesized Signaling Pathway for Inhibition of TPA-Induced EBV-EA Activation

G TPA-Induced EBV-EA Activation and Proposed Inhibition TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 BZLF1 BZLF1 Gene (Zebra) NFkB->BZLF1 AP1->BZLF1 EBV_EA EBV Early Antigen (EA) Expression BZLF1->EBV_EA Inhibitor This compound Inhibitor->Inhibition Inhibition->PKC

Caption: Proposed mechanism of TPA-induced EBV-EA activation and its inhibition.

This pathway illustrates that TPA activates PKC, which in turn activates the transcription factors NF-κB and AP-1.[7][8] These transcription factors then induce the expression of the EBV immediate-early gene BZLF1, leading to the production of early antigens and the initiation of the lytic cycle.[7] this compound is hypothesized to inhibit this cascade, potentially at the level of PKC activation or downstream signaling events.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in cancer chemoprevention. The available data on its physical and chemical properties provide a foundation for its further development. However, to fully realize its therapeutic potential, further research is warranted. Specifically, detailed spectroscopic analysis is needed for its unequivocal characterization. Elucidation of the precise molecular mechanism by which it inhibits tumor promotion, including the identification of its direct molecular targets within the relevant signaling pathways, will be crucial for its advancement as a potential therapeutic agent. In vivo studies are also necessary to validate its anti-tumor promoting effects and to assess its pharmacokinetic and safety profiles.

References

Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biological activities of the cycloartane-type triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the leaves of Lansium domesticum Corrêa, a tree belonging to the Meliaceae family.[1] This plant is widely cultivated in Southeast Asia for its edible fruit. While other cycloartane-type triterpenoids have been isolated from various other plants, Lansium domesticum remains the most definitive source of this specific diol.

Plant SpeciesFamilyPlant PartReference
Lansium domesticum CorrêaMeliaceaeLeaves[Nishizawa et al., 1989][1]

Table 1: Natural Source of this compound

Experimental Protocols for Isolation

The following is a generalized experimental protocol for the extraction and isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum, based on methodologies reported in the literature for similar compounds.[2][3]

Plant Material Collection and Preparation

Fresh leaves of Lansium domesticum are collected and authenticated. The leaves are then air-dried at room temperature and ground into a fine powder.

Extraction

The powdered plant material is extracted exhaustively with methanol (B129727) at room temperature for several days. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

Solvent Partitioning

The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). The cycloartane (B1207475) triterpenoids are typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by repeated column chromatography or recrystallization to yield pure this compound.

G Generalized Experimental Workflow for Isolation plant_material Lansium domesticum Leaves drying Air Drying & Grinding plant_material->drying extraction Methanol Extraction drying->extraction partitioning Solvent Partitioning (n-hexane, ethyl acetate) extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography purification Further Purification (Recrystallization) chromatography->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit skin-tumor promotion.[1] This activity is often evaluated using an in vitro assay that measures the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4][5]

TPA-Induced EBV-EA Activation Assay

The TPA-induced EBV-EA activation assay in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC), which triggers a signaling cascade leading to the expression of EBV early antigens.[6][7] The inhibitory activity of a compound is determined by its ability to suppress this TPA-induced EBV-EA expression.

G Experimental Workflow for Bioactivity Assay raji_cells Raji Cells (EBV-positive) treatment Treatment with This compound raji_cells->treatment induction Induction with TPA treatment->induction incubation Incubation induction->incubation staining Immunofluorescence Staining for EBV-EA incubation->staining analysis Quantification of EBV-EA Positive Cells staining->analysis

Caption: Workflow for the TPA-induced EBV-EA activation assay.

Proposed Signaling Pathway of Inhibition

TPA activates PKC, which in turn activates downstream signaling pathways, including the NF-κB and AP-1 pathways.[6][8] These transcription factors then promote the expression of EBV lytic genes, such as BZLF1, leading to the production of early antigens. It is proposed that this compound exerts its inhibitory effect by interfering with this signaling cascade, potentially through the direct or indirect inhibition of PKC or other downstream components.

G Proposed Mechanism of TPA-Induced EBV-EA Activation and Inhibition TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC NFkB_AP1 NF-κB & AP-1 Activation PKC->NFkB_AP1 BZLF1 BZLF1 Gene Expression NFkB_AP1->BZLF1 EBV_EA EBV Early Antigen (EA) Expression BZLF1->EBV_EA Inhibitor This compound Inhibitor->PKC Inhibition

Caption: Proposed signaling pathway of TPA-induced EBV-EA activation and its inhibition.

References

A Technical Guide to the Putative Biosynthesis of 21,24-Epoxycycloartane-3,25-diol in Lansium domesticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562) isolated from Lansium domesticum.[1] While the complete enzymatic cascade in Lansium domesticum has yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to present a putative pathway. The biosynthesis is proposed to commence with the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartane (B1207475) skeleton, followed by a series of oxidative modifications likely catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final product. This guide provides a theoretical framework for the key enzymatic steps, proposes a logical sequence of reactions, and details generalized experimental protocols for the identification and characterization of the involved enzymes. Furthermore, it outlines methods for the quantitative analysis of intermediates and the final product, aiming to serve as a foundational resource for researchers investigating the biosynthesis of this and related bioactive triterpenoids.

Introduction to this compound

This compound is a structurally complex cycloartanoid triterpene that has been isolated from Lansium domesticum.[1] Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene (B77637). The cycloartane subgroup is characterized by a cyclopropane (B1198618) ring within its tetracyclic structure. Many triterpenoids, including those from Lansium domesticum, have been investigated for a variety of biological activities. Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed in two major stages: the formation of the cycloartane backbone and the subsequent functionalization of this scaffold.

Formation of the Cycloartane Skeleton

The initial steps of triterpenoid biosynthesis are well-established and conserved across the plant kingdom. The pathway begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, cycloartenol (B190886) synthase (CAS), to produce cycloartenol.

Functionalization of the Cycloartane Skeleton

Following the formation of cycloartenol, a series of oxidative modifications are required to produce this compound. These reactions, involving hydroxylation and the formation of an epoxy bridge, are most likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs). CYPs are a large family of heme-containing enzymes that play a critical role in the diversification of triterpenoid structures. The proposed sequence of events is as follows:

  • C-3 Hydroxylation: The hydroxyl group at the C-3 position is a common feature of many triterpenoids and is often one of the initial modifications to the triterpene scaffold. A specific CYP is proposed to catalyze the hydroxylation of cycloartenol at the C-3 position to yield cycloartane-3-ol.

  • Side Chain Hydroxylation (C-21, C-25): Subsequent modifications are predicted to occur on the side chain. It is hypothesized that two distinct CYPs introduce hydroxyl groups at the C-21 and C-25 positions.

  • Formation of the 21,24-Epoxy Bridge: The formation of the epoxy bridge between C-21 and C-24 is a key step. This could occur through a few potential mechanisms, most likely involving a CYP. One possibility is the hydroxylation of C-24, followed by an enzyme-catalyzed intramolecular cyclization with the existing hydroxyl group at C-21 to form the ether linkage. Alternatively, a specific CYP could directly catalyze the epoxidation across the C-21 and C-24 positions.

The precise order of these hydroxylation and epoxidation steps is currently unknown and would need to be determined experimentally.

Biosynthesis of this compound 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cycloartane-3-ol Cycloartane-3-ol Cycloartenol->Cycloartane-3-ol CYP (C-3 Hydroxylase) Cycloartane-3,21-diol Cycloartane-3,21-diol Cycloartane-3-ol->Cycloartane-3,21-diol CYP (C-21 Hydroxylase) Cycloartane-3,21,25-triol Cycloartane-3,21,25-triol Cycloartane-3,21-diol->Cycloartane-3,21,25-triol CYP (C-25 Hydroxylase) This compound This compound Cycloartane-3,21,25-triol->this compound CYP (Epoxidase/ Cyclase)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound in Lansium domesticum. The following table provides a template for the types of quantitative data that would be valuable to collect for the characterization of the biosynthetic enzymes.

EnzymeSubstrateApparent K_m (µM)Apparent k_cat (s⁻¹)Product Yield (mg/L)Reference
LdCAS2,3-OxidosqualeneData not availableData not availableData not available
LdCYP (C-3 Hydroxylase)CycloartenolData not availableData not availableData not available
LdCYP (C-21 Hydroxylase)Cycloartane-3-olData not availableData not availableData not available
LdCYP (C-25 Hydroxylase)Cycloartane-3,21-diolData not availableData not availableData not available
LdCYP (Epoxidase/Cyclase)Cycloartane-3,21,25-triolData not availableData not availableData not available

Ld denotes Lansium domesticum. Data would be obtained from in vitro enzyme assays with purified recombinant enzymes.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) from Lansium domesticum.

Methodology: Transcriptome Sequencing and Analysis

  • RNA Extraction: Extract total RNA from various tissues of Lansium domesticum (e.g., leaves, stems, roots) where this compound is known to accumulate.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

  • Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known plant OSCs (specifically cycloartenol synthases) and CYPs known to be involved in triterpenoid metabolism.

  • Phylogenetic Analysis: Perform phylogenetic analysis of the candidate sequences with known triterpenoid biosynthetic enzymes to infer potential function.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae is often a preferred host for expressing plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.

  • Microsome Preparation: For CYPs, which are membrane-bound proteins, prepare microsomal fractions from the recombinant yeast or E. coli cultures.

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., cycloartenol for the C-3 hydroxylase), and cofactors (NADPH and a NADPH-regenerating system).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available. Structural elucidation of novel products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Enzyme Characterization cluster_0 Gene Discovery cluster_1 Functional Analysis RNA Extraction RNA Extraction Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Gene Annotation Gene Annotation Transcriptome Sequencing->Gene Annotation Candidate Gene Selection Candidate Gene Selection Gene Annotation->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Product Analysis (LC-MS/GC-MS) Product Analysis (LC-MS/GC-MS) Enzyme Assay->Product Analysis (LC-MS/GC-MS)

Caption: Experimental workflow for the identification and characterization of biosynthetic enzymes.

Quantitative Analysis of Triterpenoids

Objective: To quantify the levels of biosynthetic intermediates and the final product in plant tissues and in vitro assays.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Plant Tissues: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Enzyme Assays: Extract the reaction mixture with an organic solvent.

  • LC-MS Analysis:

    • Chromatography: Separate the compounds using a reverse-phase C18 column with a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid or ammonium (B1175870) acetate).

    • Mass Spectrometry: Use a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • Quantification:

    • Develop a calibration curve using authentic standards of the target compounds.

    • If standards are not available, semi-quantification can be performed relative to a structurally similar internal standard.

Conclusion

The biosynthesis of this compound in Lansium domesticum is proposed to be a multi-step process involving a cycloartenol synthase and several cytochrome P450 monooxygenases. This technical guide provides a putative pathway and a comprehensive overview of the experimental approaches required for its elucidation. The identification and characterization of the enzymes involved in this pathway will not only advance our understanding of triterpenoid biosynthesis but also provide valuable biocatalysts for the sustainable production of this and other valuable natural products. Future research should focus on the application of the outlined protocols to isolate and functionally characterize the specific genes and enzymes from Lansium domesticum.

References

An In-depth Technical Guide on the Biological Activities of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum, has been identified as a potent inhibitor of skin-tumor promotion. This technical guide provides a comprehensive overview of its known biological activities, focusing on the quantitative data available and the experimental methodologies employed in its evaluation. The primary reported activity of this compound is its inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-established in vitro assay for screening potential cancer chemopreventive agents. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Core Biological Activity: Inhibition of Skin-Tumor Promotion

The principal biological activity attributed to this compound is its ability to inhibit skin-tumor promotion. This activity was first reported in a 1989 study by Nishizawa and colleagues, who isolated the compound from the leaves of Lansium domesticum.[1] The inhibitory effect was demonstrated using an in vitro assay that measures the prevention of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, a common screening method for anti-tumor promoters.

Quantitative Data

A review of the initial findings indicates that this compound exhibits significant inhibitory activity at a nanomolar concentration.

Biological ActivityAssayInducerCell LineActive ConcentrationReference
Inhibition of Skin-Tumor PromotionEpstein-Barr Virus Early Antigen (EBV-EA) Activation Assay12-O-tetradecanoylphorbol-13-acetate (TPA)Raji3.2 nMNishizawa et al., 1989

Table 1: Summary of the quantitative biological activity data for this compound.

Experimental Protocols

The following section details the likely experimental methodology for the key assay used to determine the biological activity of this compound, based on standard protocols for the EBV-EA activation assay.

Inhibition of TPA-Induced Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This in vitro assay is a widely used short-term screening test for potential cancer chemopreventive agents that act by inhibiting tumor promotion. The assay measures the ability of a test compound to suppress the activation of the Epstein-Barr virus lytic cycle, which can be induced by tumor promoters like TPA.

Principle: The Epstein-Barr virus, a human herpesvirus, can remain latent in infected cells (like the Raji cell line). Tumor promoters such as TPA can induce the viral lytic cycle, leading to the expression of "early antigens" (EA). The inhibitory activity of a compound is determined by its ability to reduce the percentage of EA-positive cells in the presence of TPA.

General Protocol:

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Induction of EBV-EA: A suspension of Raji cells is treated with a specific concentration of the tumor promoter TPA (e.g., 20 ng/mL or 32 nM) to induce the expression of EBV early antigens.

  • Treatment with Test Compound: Simultaneously with TPA induction, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a defined period, typically 48 hours, at 37°C.

  • Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed (e.g., with acetone) and stained using an indirect immunofluorescence method. This involves incubating the fixed cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.

  • Microscopic Analysis: The percentage of EA-positive cells (showing bright green fluorescence) is determined by counting at least 500 cells per slide under a fluorescence microscope.

  • Data Analysis: The inhibitory activity of this compound is calculated as the percentage reduction in EA-positive cells in the treated groups compared to the TPA-only control. The concentration that causes a 50% inhibition (IC50) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

As of the current literature, the specific signaling pathways through which this compound exerts its inhibitory effect on EBV-EA activation have not been elucidated. However, a general understanding of TPA-induced signaling can provide a hypothetical framework. TPA is a potent activator of Protein Kinase C (PKC), which in turn triggers downstream signaling cascades that lead to the activation of viral gene expression. It is plausible that this compound may interfere with this pathway at one or more points.

TPA_Induced_EBV_Activation_Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC Downstream Downstream Signaling (e.g., AP-1) PKC->Downstream BZLF1 BZLF1 Gene Activation (Zta protein) Downstream->BZLF1 EBV_EA EBV Early Antigen Expression BZLF1->EBV_EA Compound This compound (Hypothesized Point of Inhibition) Compound->PKC Inhibition?

Caption: Hypothesized signaling pathway of TPA-induced EBV-EA activation and the potential point of inhibition by this compound.

The following diagram illustrates the general workflow for screening natural products for anti-tumor promoting activity using the EBV-EA assay.

Experimental_Workflow Start Start: Natural Product Extraction (Lansium domesticum leaves) Isolation Isolation & Purification of This compound Start->Isolation Assay_Setup EBV-EA Activation Assay Setup (Raji cells) Isolation->Assay_Setup Treatment Treatment with TPA and Test Compound Assay_Setup->Treatment Incubation 48-hour Incubation Treatment->Incubation Staining Immunofluorescence Staining Incubation->Staining Analysis Fluorescence Microscopy & Data Analysis Staining->Analysis Result Result: Inhibition of Skin-Tumor Promotion Analysis->Result

Caption: General experimental workflow for the identification of anti-tumor promoting compounds from natural sources.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity as an inhibitor of skin-tumor promotion. However, the available data is limited to a single study from 1989. To fully understand the therapeutic potential of this compound, further research is warranted in the following areas:

  • Confirmation of Activity: Independent verification of the inhibitory activity on EBV-EA activation and determination of a precise IC50 value.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound. Investigating its effect on PKC activity and downstream signaling components would be a logical starting point.

  • In Vivo Studies: Evaluation of the anti-tumor promoting activity in animal models of skin carcinogenesis.

  • Broader Biological Screening: Assessment of other potential biological activities, such as anti-inflammatory, pro-apoptotic, or cytotoxic effects against various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features required for its biological activity.

This technical guide summarizes the current knowledge on the biological activities of this compound, providing a foundation for future investigations into its potential as a cancer chemopreventive agent.

References

A Technical Review of 21,24-Epoxycycloartane-3,25-diol: An Anti-Tumor Promoting Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research on 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer chemoprevention. The document synthesizes available data on its biological activity, summarizes quantitative findings in structured tables, and, where available, details the experimental protocols for key assays. Furthermore, this guide presents visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's context and potential mechanisms.

Core Compound Information

Compound Name: this compound Source: Isolated from the leaves of Lansium domesticum[1][2]. Compound Type: Cycloartanoid Triterpene[1][2] Molecular Formula: C₃₀H₅₀O₃[1] CAS Number: 125305-73-9[1]

Biological Activity

The primary biological activity reported for this compound is its inhibitory effect on skin-tumor promotion[1][2]. This activity was determined through its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. The inhibition of EBV-EA activation is a well-established in vitro assay for the primary screening of anti-tumor promoting agents.

Quantitative Data

Due to the limited availability of the full-text of the primary research, a comprehensive table of quantitative data for this compound cannot be provided at this time. The following table summarizes the known information.

ParameterValueSource
Molecular FormulaC₃₀H₅₀O₃[1]
CAS Number125305-73-9[1]
Biological ActivityInhibitor of skin-tumor promotion[1][2]
AssayInhibition of Epstein-Barr virus early antigen (EBV-EA) activation[1]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not fully accessible. However, based on standard methodologies for similar compounds and the available information, the following outlines the likely experimental approaches.

Isolation and Purification of this compound

The isolation of cycloartane triterpenoids from plant material typically follows a multi-step extraction and chromatographic process.

G start Dried Leaves of Lansium domesticum extraction Solvent Extraction (e.g., with methanol (B129727) or chloroform) start->extraction partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) extraction->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 end Pure this compound chromatography2->end

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and powdered leaves of Lansium domesticum are extracted with an organic solvent like methanol or chloroform (B151607) to obtain a crude extract.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the triterpenoids is then subjected to column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the different compounds.

  • Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a common method to screen for anti-tumor promoting activity.

G cells Raji Cells (EBV-positive lymphoblastoid cells) treatment Incubate with Test Compound (this compound) cells->treatment induction Induce Lytic Cycle with TPA (Tumor Promoter) treatment->induction incubation Further Incubation induction->incubation staining Immunofluorescence Staining for EBV Early Antigen (EA) incubation->staining analysis Microscopic Analysis & Quantification of EA-positive cells staining->analysis result Determine Inhibitory Concentration analysis->result

Caption: Workflow for the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay.

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured under standard conditions.

  • Treatment: The cells are pre-incubated with various concentrations of this compound.

  • Induction: The EBV lytic cycle is induced by adding a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), and sometimes a co-inducer like sodium butyrate.

  • Incubation: The treated and induced cells are incubated for a specific period (e.g., 48 hours) to allow for the expression of early antigens.

  • Immunofluorescence: The cells are then fixed and stained using an indirect immunofluorescence method with antibodies specific for the EBV early antigen (EA).

  • Analysis: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory effect of the compound is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (TPA alone).

Potential Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated. However, research on other structurally related cycloartane triterpenoids with anti-cancer properties has implicated several key signaling pathways. The diagram below illustrates a hypothetical mechanism based on the known activities of similar compounds, which often involves the inhibition of pro-inflammatory and cell proliferation pathways.

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC activates AP1 AP-1 Activation PKC->AP1 activates EBV EBV Early Antigen (EA) Expression AP1->EBV induces Tumor Tumor Promotion EBV->Tumor Compound 21,24-Epoxycycloartane- 3,25-diol Compound->PKC inhibits

Caption: Hypothetical signaling pathway for the anti-tumor promoting effect of this compound.

This proposed pathway suggests that this compound may exert its anti-tumor promoting effects by inhibiting the activation of Protein Kinase C (PKC), a key mediator of TPA-induced signaling. This, in turn, would suppress the downstream activation of transcription factors like AP-1, which are crucial for the expression of EBV early antigens and the promotion of tumor growth. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-tumor promoting activity. However, a significant gap in the literature exists regarding its detailed pharmacological properties. Future research should focus on:

  • Re-isolation and Full Characterization: Obtaining a complete set of spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) is essential for unambiguous identification and to serve as a reference for future studies.

  • Quantitative Biological Evaluation: Determining the IC₅₀ values for its inhibitory effect on EBV-EA activation and its cytotoxicity against a panel of cancer cell lines would provide crucial quantitative data.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound is critical to understanding its therapeutic potential.

  • In Vivo Studies: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models would be a vital step towards its potential development as a therapeutic agent.

This technical guide serves as a foundational resource for researchers interested in this compound and highlights the need for further investigation to unlock its full therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic Data of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum. This compound has garnered interest for its potential as a skin-tumor promotion inhibitor. This document compiles available spectroscopic data (NMR, IR, MS) and outlines the experimental protocols for its isolation and characterization, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₃₀H₅₀O₃

  • Molecular Weight: 458.72 g/mol

  • CAS Number: 125305-73-9[1]

  • Source: Leaves of Lansium domesticum[1]

  • Reported Activity: Inhibition of skin-tumor promotion[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on the foundational research by Nishizawa et al. (1989).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results

Note: The specific chemical shifts for ¹H and ¹³C NMR were not available in the provided search results. The original 1989 Tetrahedron Letters publication by Nishizawa et al. should be consulted for this detailed data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: Specific IR absorption bands were not detailed in the search results. The primary literature is the definitive source for this information.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zFragmentation
Data not available in search results

Note: Detailed mass spectrometry fragmentation patterns were not available in the search results. The original publication should be referenced for this data.

Experimental Protocols

The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for triterpenoid (B12794562) isolation from plant materials.

Isolation of this compound

The isolation of this compound from the leaves of Lansium domesticum typically involves the following workflow:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried Leaves of Lansium domesticum B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F Active Fractions E->F G Further Chromatographic Steps (e.g., HPLC) F->G H Isolated this compound G->H G cluster_initiation Initiation cluster_promotion Promotion cluster_progression Progression A Carcinogen Exposure B DNA Mutation in Epidermal Stem Cell A->B C Tumor Promoter (e.g., TPA) D Activation of Signaling Pathways (e.g., PKC, MAPK) C->D E Increased Cell Proliferation & Inflammation D->E F Clonal Expansion of Initiated Cells E->F G Malignant Conversion F->G X This compound X->D Inhibition

References

In-Depth Technical Guide: 21,24-Epoxycycloartane-3,25-diol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer research. This document outlines its commercial availability, key biological activities, and the experimental protocols relevant to its study.

Introduction to this compound

This compound is a naturally occurring cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum.[1] It is recognized for its potential biological activities, most notably its inhibitory effects on skin-tumor promotion. This property has positioned it as a compound of interest for researchers in oncology and drug discovery.

Commercial Suppliers

For research purposes, this compound can be acquired from a number of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

SupplierCAS NumberMolecular FormulaPurityAdditional Information
MedChemExpress 125305-73-9C30H50O3Not specifiedFor research use only.[1]
BioCrick 125305-73-9C30H50O3High Purity (NMR confirmed)Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2]
LookChem (HENAN NEW BLUE CHEMICAL CO.,LTD) 125305-73-9C30H50O398%Available in industrial and pharma grades.[3]
Hebei Dangtong Biological Technology Co., Ltd. 125305-73-9C30H50O399%Available in industrial and pharma grades.[4]
Scintila (TargetMol) Not specifiedNot specifiedNot specifiedProduct code: TN2805, available in 5 mg quantities.[5]
Coompo Research Chemicals 125305-73-9Not specifiedNot specifiedAvailable in 5mg, 10mg, and 25mg sizes. Soluble in Chloroform, Dichloromethane, DMSO.[6]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of skin-tumor promotion.[1] Tumor promotion is a critical stage in carcinogenesis, often induced by agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory action of this compound is believed to be mediated through the modulation of signaling pathways activated by TPA.

Signaling Pathways in TPA-Induced Skin Tumor Promotion

TPA is known to activate several signaling cascades that lead to cellular proliferation, inflammation, and ultimately, tumor formation. Key pathways implicated include:

  • Protein Kinase C (PKC) Pathway: TPA mimics diacylglycerol (DAG) and directly activates PKC isozymes. This activation leads to a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which in turn activate transcription factors like AP-1.

  • PI3K/Akt Pathway: Activation of this pathway is associated with cell survival and proliferation and has been shown to be involved in TPA-mediated tumor promotion.

  • Wnt/β-catenin Pathway: Recent studies have shown that TPA can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in skin carcinogenesis.

The inhibitory effect of this compound likely involves the attenuation of one or more of these critical signaling pathways.

TPA_Signaling_Pathways TPA TPA PKC Protein Kinase C (PKC) TPA->PKC PI3K_Akt PI3K/Akt Pathway TPA->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway TPA->Wnt_beta_catenin MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK AP1 AP-1 MAPK->AP1 Proliferation Cell Proliferation & Inflammation AP1->Proliferation Tumor Tumor Promotion Proliferation->Tumor Compound 21,24-Epoxycycloartane- 3,25-diol Compound->PKC Inhibition Compound->PI3K_Akt Compound->Wnt_beta_catenin PI3K_Akt->Proliferation Wnt_beta_catenin->Proliferation

TPA-Induced Signaling Pathways and Potential Inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

A general procedure for the isolation of cycloartane triterpenoids from Lansium domesticum leaves involves the following steps:

  • Extraction: Dried and powdered leaves are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

  • Chromatography: The active fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Assay for Inhibition of Tumor Promotion: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a common in vitro method to screen for potential anti-tumor promoting agents.

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Raji cells are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.

    • The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a short pre-incubation period (e.g., 30 minutes).

    • Tumor promotion is induced by adding TPA (e.g., at a final concentration of 32-40 nM). A solvent control (e.g., DMSO) is also included.

    • The cells are incubated for 48 hours at 37°C.

  • Detection of EBV-EA:

    • After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

    • The smears are air-dried and fixed with acetone.

    • The expression of EBV-EA is detected by indirect immunofluorescence using serum from a nasopharyngeal carcinoma patient (containing high-titer antibodies against EBV-EA) as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

  • Data Analysis:

    • The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.

    • The inhibitory activity of this compound is calculated as the percentage reduction in EBV-EA activation compared to the TPA-treated control. The IC₅₀ value (the concentration required to inhibit 50% of EBV-EA activation) can be determined from the dose-response curve.

EBV_EA_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Raji_Culture Culture Raji Cells Seeding Seed cells in 24-well plates Raji_Culture->Seeding Add_Compound Add this compound Seeding->Add_Compound Add_TPA Add TPA to induce EBV-EA Add_Compound->Add_TPA Incubation Incubate for 48 hours Add_TPA->Incubation Harvest Harvest and wash cells Incubation->Harvest Smear Prepare cell smears on slides Harvest->Smear Fix Fix with acetone Smear->Fix Immunofluorescence Indirect Immunofluorescence Staining Fix->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Count Count EBV-EA positive cells Microscopy->Count Calculate Calculate % Inhibition and IC50 Count->Calculate

Experimental Workflow for EBV-EA Activation Assay.

Quantitative Data

The inhibitory effects of this compound on TPA-induced EBV-EA activation are summarized below.

AssayTest CompoundInducerCell LineEndpointResultReference
EBV-EA ActivationThis compoundTPARajiInhibition of EBV-EAPotent Inhibitory ActivityNishizawa M, et al. (1989)

Conclusion

This compound is a promising natural product for cancer research, particularly in the context of chemoprevention. Its availability from commercial suppliers facilitates further investigation into its mechanism of action and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to explore the biological activities of this and similar compounds. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy in preclinical cancer models.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using High-Performance Liquid Chromatography (HPLC). This compound, a known inhibitor of skin-tumor promotion, can be isolated from various natural sources, including the leaves of Lansium domesticum[1]. The described methodology is essential for obtaining a high-purity standard required for further pharmacological studies and drug development.

Introduction

This compound is a cycloartanoid triterpene with the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.73 g/mol [2]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The purification of these compounds is a critical step in their characterization and evaluation as potential therapeutic agents. HPLC is a powerful technique for the separation and purification of individual triterpenoids from complex mixtures. This document outlines a reversed-phase HPLC (RP-HPLC) method tailored for the efficient isolation of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 125305-73-9[2][3]
Molecular Formula C₃₀H₅₀O₃[2]
Molecular Weight 458.73[2]
Purity >98% (commercially available)[2]
Physical Description Powder[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]

Experimental Protocol

This protocol details the sample preparation and HPLC methodology for the purification of this compound.

Sample Preparation
  • Extraction: A crude extract containing this compound is first obtained from the source material (e.g., dried leaves of Lansium domesticum) using a suitable organic solvent such as chloroform or ethyl acetate.

  • Preliminary Fractionation (Optional): For complex extracts, a preliminary fractionation using column chromatography over silica (B1680970) gel can be performed to enrich the fraction containing the target compound.

  • Sample for HPLC: Dissolve the dried extract or enriched fraction in a suitable solvent compatible with the HPLC mobile phase, such as methanol (B129727) or a mixture of methanol and chloroform. The sample should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of this compound.

ParameterRecommended Condition
HPLC System A preparative or semi-preparative HPLC system equipped with a UV detector.
Column Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C30 column may also provide excellent separation for triterpenoids[4].
Mobile Phase A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-30 min, 70-100% A; 30-40 min, 100% A. The exact gradient should be optimized based on the specific separation.
Flow Rate 2.0 - 4.0 mL/min for a semi-preparative column.
Column Temperature 30 °C
Detection Wavelength 210 nm, as triterpenoids often lack a strong chromophore and absorb at lower UV wavelengths[5].
Injection Volume 100 - 500 µL, depending on the sample concentration and column capacity.

Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Start Crude Extract Dissolve Dissolve in Injection Solvent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, ACN/H2O Gradient) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Fractions >98% Purity End Purified Compound Evaporate->End

Caption: HPLC Purification Workflow for this compound.

Data Presentation

The success of the purification should be monitored by collecting fractions and analyzing their purity by analytical HPLC. The results can be summarized in a table as shown below.

Fraction NumberRetention Time (min)Peak Area (%)Purity Assessment
115.299.2High Purity
218.585.1Impure
321.095.8Moderate Purity

Logical Relationship of Purification Steps

The logical flow of the purification process is crucial for achieving high-purity this compound. The following diagram illustrates the decision-making process based on the purity analysis of the collected fractions.

Purification_Logic Start Collect HPLC Fractions Analyze Analyze Fraction Purity (Analytical HPLC) Start->Analyze Decision Purity > 98%? Analyze->Decision Pool Pool Pure Fractions Decision->Pool Yes Repurify Repurify Impure Fractions Decision->Repurify No Evaporate Evaporate Solvent Pool->Evaporate Repurify->Start Re-inject Final Isolated this compound Evaporate->Final

References

Application Note & Protocol: Mass Spectrometry Fragmentation Analysis of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the characterization of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using mass spectrometry. It includes a proposed fragmentation pathway based on the analysis of related compounds and general principles of mass spectrometry.

Introduction

This compound is a cycloartanoid triterpene that can be isolated from the leaves of plants such as Lansium domesticum[1]. Triterpenoids of the cycloartane class are a diverse group of natural products known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development[2][3]. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of these complex molecules. The fragmentation pattern observed in MS provides a fingerprint that can help in identifying the compound and in determining its structural features.

This application note outlines a generalized protocol for the analysis of this compound by mass spectrometry and discusses its expected fragmentation pattern. The chemical properties of the target compound are summarized in Table 1.

Table 1: Chemical Properties of this compound [4][5]

PropertyValue
CAS Number125305-73-9
Molecular FormulaC₃₀H₅₀O₃
Molecular Weight458.73 g/mol
Compound TypeTriterpenoid
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocol

The following protocol describes a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry. ESI is a soft ionization technique suitable for the analysis of thermally labile and high molecular weight compounds like triterpenoids.

2.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2.2 Instrumentation and Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive ion mode is typically used for cycloartane triterpenoids.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer for separation from a mixture.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation studies.

Data Presentation and Discussion

The mass spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 459.7. Due to the soft nature of ESI, adduct formation with sodium [M+Na]⁺ (m/z 481.7) or potassium [M+K]⁺ (m/z 497.7) may also be observed.

The fragmentation of cycloartane triterpenoids is often characterized by the loss of water molecules from hydroxyl groups and cleavage of the side chain or the steroidal ring system. The proposed fragmentation pattern for this compound is detailed in Table 2.

Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
459.7441.7H₂OLoss of water from the 3-OH group
459.7423.72H₂OSequential loss of water from both hydroxyl groups
459.7315.3C₉H₁₈O₂Cleavage and loss of the C-17 side chain
441.7297.3C₉H₁₈O₂Loss of the side chain from the [M+H-H₂O]⁺ ion

Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_processing Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution filtered Filtered Sample working->filtered Filtration lcms LC-ESI-MS/MS System filtered->lcms data Data Acquisition lcms->data spectra Mass Spectra Generation data->spectra fragmentation Fragmentation Analysis spectra->fragmentation structure Structural Elucidation fragmentation->structure

Caption: Experimental workflow for MS analysis.

fragmentation_pathway M [M+H]⁺ m/z 459.7 M_H2O [M+H-H₂O]⁺ m/z 441.7 M->M_H2O - H₂O SideChainLoss [M+H - Side Chain]⁺ m/z 315.3 M->SideChainLoss - C₉H₁₈O₂ M_2H2O [M+H-2H₂O]⁺ m/z 423.7 M_H2O->M_2H2O - H₂O SideChainLoss_H2O [M+H-H₂O - Side Chain]⁺ m/z 297.3 M_H2O->SideChainLoss_H2O - C₉H₁₈O₂

Caption: Proposed MS/MS fragmentation pathway.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, characterized by sequential water loss and side-chain cleavage, offers a basis for the identification and structural confirmation of this and related cycloartane triterpenoids. The use of high-resolution mass spectrometry is crucial for obtaining accurate mass data to support the proposed fragment assignments. This methodology is applicable to natural product discovery, quality control, and metabolic studies involving this class of compounds.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that has been identified as a potential inhibitor of skin-tumor promotion[1]. As part of the broader family of cycloartane (B1207475) triterpenoids, which have demonstrated a range of biological activities including anticancer effects, this compound warrants further investigation to elucidate its therapeutic potential. This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound. The described assays are fundamental in anticancer drug discovery for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and for identifying the underlying molecular mechanisms.[2][3]

Hypothetical Mechanism of Action

Based on the activities of structurally related cycloartane compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. One related compound, cycloartane-3,24,25-triol, has been shown to exhibit anti-prostate cancer activity by inhibiting MRCKα kinase[4][5]. Another cycloartane derivative has been found to trigger apoptosis in colon cancer cells via the TNF-R1 signaling pathway[6]. Therefore, the following protocols are designed to investigate whether this compound induces similar cytotoxic and apoptotic effects, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution MTT Cell Viability Assay (MTT) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCycle Cell Cycle Analysis (PI) Compound->CellCycle WesternBlot Western Blot Analysis Compound->WesternBlot Cells Cancer Cell Line Culture (e.g., MCF-7, PC-3) Cells->MTT Cells->Apoptosis Cells->CellCycle Cells->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Protocol: MTT Assay[10]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation: IC50 Values
Cell LineTreatment Duration (hours)IC50 (µM) [Hypothetical]
MCF-7 (Breast Cancer)2445.2
4828.7
7215.1
PC-3 (Prostate Cancer)2452.8
4835.4
7220.9
HCT116 (Colon Cancer)2460.1
4842.3
7225.6

Apoptosis Assay

This assay quantifies the number of cells undergoing apoptosis (programmed cell death) after treatment with this compound. The Annexin V-FITC and Propidium Iodide (PI) double staining method is used for analysis by flow cytometry.[10][11]

Protocol: Annexin V-FITC/PI Staining[14]
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's instructions).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation: Apoptosis Quantification
Treatment (48h)Viable Cells (%) [Hypothetical]Early Apoptotic Cells (%) [Hypothetical]Late Apoptotic/Necrotic Cells (%) [Hypothetical]
Control (Vehicle)95.22.52.3
Compound (0.5 x IC50)70.115.814.1
Compound (IC50)45.335.619.1
Compound (2 x IC50)20.748.930.4

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of the cell cycle. Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Protocol: Cell Cycle Analysis with Propidium Iodide[18]
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment (24h)G0/G1 Phase (%) [Hypothetical]S Phase (%) [Hypothetical]G2/M Phase (%) [Hypothetical]
Control (Vehicle)55.430.214.4
Compound (0.5 x IC50)65.125.39.6
Compound (IC50)78.912.58.6
Compound (2 x IC50)85.28.16.7

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing insight into the molecular mechanism of action of this compound.[15][16][17]

Protocol: Western Blotting[22][23]
  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation: Relative Protein Expression
ProteinTreatment (24h)Relative Expression (Fold Change vs. Control) [Hypothetical]
p-Akt/AktControl1.00
Compound (IC50)0.35
Bcl-2Control1.00
Compound (IC50)0.42
BaxControl1.00
Compound (IC50)2.15
Cyclin D1Control1.00
Compound (IC50)0.28
p21Control1.00
Compound (IC50)3.50

Proposed Signaling Pathway

G Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 p21 p21 pAkt->p21 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis CyclinD1 Cyclin D1 p21->CyclinD1 CellCycleArrest G1 Arrest p21->CellCycleArrest Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Testing Skin-Tumor Promotion Inhibition by 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] Preliminary studies have indicated its potential as an inhibitor of skin-tumor promotion. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound using established in vivo and in vitro models of skin carcinogenesis. The primary in vivo model described is the two-stage chemical carcinogenesis model in mice, utilizing a single application of the initiator 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). In vitro assays are also detailed to investigate the compound's effects on the viability and proliferation of skin cancer cells and to elucidate its mechanism of action by examining key signaling pathways involved in skin tumor promotion, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation

The following table summarizes representative quantitative data for the anti-tumor activity of cycloartane-type triterpenoids. This data is provided as an illustrative example, and researchers should replace it with their experimental findings for this compound.

Parameter Compound Cell Line(s) Result Reference
In Vitro Cytotoxicity (IC50) Cycloart-23(E)-ene-3β,25-diolMDA-MB-4682.05 µg/mL[2]
Cycloart-23(Z)-ene-3β,25-diolMCF-75.4 µg/mL[2]
KHF16 (a cycloartane (B1207475) triterpenoid)MDA-MB-2316.8 µM[3]
Oleanolic Acid (a triterpenoid)A375 (Melanoma)~41 µM[4]
In Vivo Tumor Inhibition 21-Episerratenediol (a triterpenoid)Mouse Skin (DMBA/TPA model)Remarkable inhibitory effect[5]

Experimental Protocols

In Vivo Two-Stage Skin Carcinogenesis Protocol

This protocol is adapted from the widely used DMBA/TPA-induced multi-step skin carcinogenesis model.

Materials:

  • Female ICR mice (7-8 weeks old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle)

  • This compound

  • Calipers

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice. Allow a one-week recovery period before the initiation phase.

  • Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 100 µl acetone) to the shaved area.

  • Promotion: Two weeks after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 100 µl acetone) topically twice a week for up to 20 weeks.

  • Treatment Groups:

    • Group 1 (Control): DMBA + TPA + Vehicle for the test compound.

    • Group 2 (Test Compound): DMBA + TPA + this compound (dissolved in a suitable vehicle) applied topically (e.g., 30 minutes before each TPA application). The optimal dose of the test compound should be determined in preliminary studies.

    • Group 3 (Compound Control): DMBA + Vehicle + this compound.

  • Tumor Monitoring:

    • Observe the mice weekly for the appearance of papillomas.

    • Record tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

    • Measure tumor size with calipers. A tumor is typically counted if its diameter is ≥1 mm for at least two consecutive weeks.

  • Data Analysis: Compare the tumor incidence and multiplicity between the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed inhibition.

  • Histopathology: At the end of the experiment, euthanize the mice and collect skin tissue for histopathological analysis to confirm the nature of the lesions (e.g., papilloma, squamous cell carcinoma).

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of skin cancer cell lines (e.g., A431, SCC-12) and non-cancerous keratinocytes (e.g., HaCaT).

Materials:

  • Skin cancer cell lines (e.g., A431, SCC-12) and normal keratinocytes (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA to assess the effect of the compound on cell proliferation.

Materials:

  • Skin cancer cell lines and normal keratinocytes

  • 96-well plates

  • This compound

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody, followed by the TMB substrate.

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values of the treated cells to the control cells to determine the effect on cell proliferation.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression levels of key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways in keratinocytes treated with TPA and/or this compound.

Materials:

  • Keratinocyte cell line (e.g., HaCaT)

  • TPA

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat keratinocytes with TPA in the presence or absence of this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess the activation of the signaling pathways.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Study: Two-Stage Skin Carcinogenesis cluster_in_vitro In Vitro Studies animal_prep Animal Preparation (Shaving) initiation Initiation (Single DMBA application) animal_prep->initiation promotion Promotion (Repeated TPA application) initiation->promotion treatment Treatment (Topical application of This compound) promotion->treatment monitoring Tumor Monitoring (Incidence, Multiplicity, Size) treatment->monitoring histology Histopathological Analysis monitoring->histology cell_culture Cell Culture (Skin cancer cells & Keratinocytes) viability Cell Viability Assay (MTT) cell_culture->viability proliferation Cell Proliferation Assay (BrdU) cell_culture->proliferation western_blot Western Blot Analysis (Signaling Pathways) cell_culture->western_blot signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway TPA TPA (Tumor Promoter) PKC PKC TPA->PKC Ras Ras PKC->Ras PI3K PI3K PKC->PI3K IKK IKK PKC->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inflammation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation IκB_degradation IκB_degradation IKK->IκB_degradation inhibits NFκB_activation NF-κB Activation IκB_degradation->NFκB_activation NFκB_activation->Proliferation Compound 21,24-Epoxycycloartane- 3,25-diol Compound->PKC Compound->PI3K Compound->IKK

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 21,24-Epoxycycloartane-3,25-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of 21,24-epoxycycloartane-3,25-diol derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a guide for the development of novel cycloartane-based compounds with enhanced biological activity.

Introduction

Cycloartane (B1207475) triterpenoids are a class of natural products known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1] The specific compound, this compound, isolated from Lansium domesticum, has been shown to inhibit skin-tumor promotion, making its derivatives promising candidates for further investigation.[2][3] This document details the synthesis of novel derivatives and summarizes the cytotoxic activity of related cycloartane compounds to elucidate key structural features for activity.

Structure-Activity Relationship (SAR) of Cycloartane Derivatives

The cytotoxic activity of cycloartane triterpenoids is significantly influenced by the substitution pattern on both the cycloartane core and the side chain. The following tables summarize the reported cytotoxic activities of various cycloartane derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia

CompoundStructureMDA-MB-468 LD₅₀ (µg/mL)MCF-7 LD₅₀ (µg/mL)
1 Cycloart-25-ene-3β,24-diol102.388.3
2 Cycloart-23(Z)-ene-3β,25-diol34.05.4
3 Cycloart-23(E)-ene-3β,25-diol2.058.9
4 24-Methylene-cycloart-3β-ol53.8127.3

Data sourced from a study on cycloartane triterpenoids from Euphorbia macrostegia.

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga yunnanensis

CompoundStructureMCF-7 IC₅₀ (µg/mL)MDA-MB-231 IC₅₀ (µg/mL)SK-BR3 IC₅₀ (µg/mL)
Cimigenol 0.10.320.21
23-epi-26-deoxyactein 3.12.55.5

Data from a study on cycloartane triterpenoids from Cimicifuga yunnanensis.[4]

Table 3: Cytotoxicity of Argentatin Derivatives

CompoundStructurePC-3M IC₅₀ (µM)NCI-H460 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SF-268 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
Argentatin H 21.8 ± 2.719.6 ± 1.315.2 ± 0.724.3 ± 0.322.3 ± 0.5
Argentatin A 31.9 ± 0.731.2 ± 0.032.8 ± 1.235.0 ± 0.232.9 ± 0.1
Argentatin B 13.5 ± 1.717.5 ± 0.923.1 ± 0.431.2 ± 1.732.0 ± 0.8

Data from a study on triterpenoids from Parthenium argentatum AZ-2.[5]

  • The presence and position of hydroxyl groups on the side chain are critical for cytotoxic activity.

  • Unsaturation in the side chain, as seen in compounds 2 and 3 , appears to enhance activity compared to the saturated analogue.

  • The stereochemistry of the side chain can significantly impact activity, as evidenced by the differing activities of the (Z) and (E) isomers of cycloart-23-ene-3β,25-diol.

Experimental Protocols

General Synthetic Protocol for Derivatization of this compound

The following is a generalized protocol for the synthesis of this compound derivatives, based on the modification of related cycloartane scaffolds. This protocol focuses on the modification of the hydroxyl groups and the epoxy ring.

Materials:

  • This compound (starting material)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acylating agents (e.g., Acetic anhydride, Benzoyl chloride)

  • Bases (e.g., Pyridine, Triethylamine)

  • Lewis acids for epoxy ring opening (e.g., Boron trifluoride etherate (BF₃·OEt₂))

  • Reducing agents (e.g., Sodium borohydride (B1222165) (NaBH₄))

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of Hydroxyl Groups (Optional):

    • Dissolve the starting material in anhydrous DCM or THF.

    • Add a suitable protecting group, such as a silyl (B83357) ether, to selectively protect one or both hydroxyl groups.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction and purify the product by column chromatography.

  • Modification of the Remaining Hydroxyl Group(s):

    • Dissolve the protected or unprotected starting material in anhydrous DCM.

    • Add a base (e.g., pyridine) followed by the desired acylating agent.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Epoxy Ring Opening:

    • Dissolve the cycloartane derivative in an anhydrous solvent like DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a Lewis acid, such as BF₃·OEt₂, to the solution.[4]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify by column chromatography to obtain the diol derivative.[6]

  • Deprotection (if applicable):

    • Remove the protecting groups using standard conditions (e.g., TBAF for silyl ethers) to yield the final derivative.

    • Purify the final compound by column chromatography or recrystallization.

Characterization: The structure of all synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay Protocol (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of the synthesized derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cycloartane derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Proposed Signaling Pathway

Certain cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[2] The following diagram illustrates this proposed mechanism of action.

G cluster_0 Cellular Response Cycloartane Cycloartane Derivative p53 p53 Activation Cycloartane->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Casp7 Caspase-7 Activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_workflow Synthesis and Evaluation Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Acylation, Ring Opening) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Bioassay Biological Evaluation (e.g., MTT Assay) Characterization->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR End Lead Compound Identification SAR->End

Caption: Workflow for derivative synthesis and evaluation.

References

Application Notes and Protocols for Cycloartane Triterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell lines sensitive to 21,24-Epoxycycloartane-3,25-diol and its structural analogs.

For: Researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a class of natural products that have garnered interest in oncology research due to their potential anti-proliferative and cytotoxic effects. While the specific compound this compound has been identified as an inhibitor of skin-tumor promotion, detailed cell sensitivity data is lacking. However, the structurally similar compound, Cycloartane-3,24,25-triol, has been shown to be a potent inhibitor of prostate cancer cell viability. This document outlines the sensitive cell lines, quantitative data, and relevant experimental protocols for Cycloartane-3,24,25-triol, providing a valuable resource for researchers investigating this class of compounds.

Data Presentation: Cell Line Sensitivity to Cycloartane-3,24,25-triol

The following table summarizes the cytotoxic activity of Cycloartane-3,24,25-triol against human prostate cancer cell lines, as determined by a WST-1 cell proliferation assay.[1][2]

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Carcinoma2.226 ± 0.28
DU145Prostate Carcinoma1.67 ± 0.18

Experimental Protocols

Cell Proliferation and Viability Assay (WST-1 Assay)

This protocol is adapted from the methodology used to determine the IC50 values of Cycloartane-3,24,25-triol.[1][2]

a. Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

b. Materials:

  • PC-3 or DU145 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cycloartane-3,24,25-triol stock solution (in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

c. Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cycloartane-3,24,25-triol in complete growth medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 to 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

Cycloartane-3,24,25-triol has been identified as a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Alpha (MRCKα).[1][2] MRCKα is a serine/threonine kinase that plays a role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion. Inhibition of MRCKα by Cycloartane-3,24,25-triol is a key mechanism contributing to its anti-proliferative effects.

Mandatory Visualizations

G cluster_0 Experimental Workflow: WST-1 Assay Start Start Seed Cells Seed PC-3 or DU145 cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat Treat with Cycloartane-3,24,25-triol Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_WST1 Add WST-1 Reagent Incubate_48_72h->Add_WST1 Incubate_1_4h Incubate 1-4h Add_WST1->Incubate_1_4h Read_Absorbance Read Absorbance at 450nm Incubate_1_4h->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End G cluster_1 Proposed Signaling Pathway Inhibition Compound Cycloartane-3,24,25-triol MRCKa MRCKα Kinase Compound->MRCKa Cytoskeleton Actin-Myosin Cytoskeleton Regulation MRCKa->Cytoskeleton Proliferation Cell Proliferation, Migration, and Invasion Cytoskeleton->Proliferation Inhibition Inhibition Proliferation->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 21,24-Epoxycycloartane-3,25-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction

Question 1: My initial crude extract shows a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields of this compound from the initial extraction can stem from several factors, ranging from the plant material itself to the extraction methodology. Here’s a breakdown of possible causes and solutions:

  • Plant Material Variability: The concentration of cycloartane (B1207475) triterpenoids can vary significantly based on the plant's species, age, geographical location, and harvesting time.[1] Ensure you are using a consistent and verified source of plant material, such as the leaves of Lansium domesticum, which are a known source of this compound.[2]

  • Extraction Method Inefficiency: Traditional methods like simple maceration may not be efficient enough for complete extraction.[1] Consider employing more advanced techniques that enhance solvent penetration and mass transfer.

    • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, leading to improved extraction efficiency and often requiring shorter extraction times and lower temperatures.[3]

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process.[4]

  • Suboptimal Solvent Choice: this compound is a triterpenoid (B12794562), and its solubility is a key factor in extraction. While non-polar solvents are generally used for triterpenoids, a series of solvents with increasing polarity is often more effective for comprehensive extraction.[5] The compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[6] Experiment with binary or tertiary solvent systems to find the optimal polarity for maximizing yield.

  • Insufficient Particle Size Reduction: The smaller the particle size of the plant material, the greater the surface area available for solvent interaction. Ensure the plant material is finely ground to a consistent powder.

Question 2: The crude extract is highly viscous and difficult to work with. What causes this and how can it be resolved?

Answer: High viscosity in plant extracts is typically due to the co-extraction of high molecular weight compounds like polysaccharides.[1] This can interfere with subsequent purification steps. Here are some strategies to address this:

  • Defatting Pre-treatment: Before the main extraction, pre-extract the ground plant material with a non-polar solvent like hexane (B92381). This will remove lipids and other non-polar compounds that can contribute to a viscous extract.

  • Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning. For instance, if you used an ethanol (B145695)/water mixture for extraction, you can partition the aqueous extract with a solvent like ethyl acetate. The target triterpenoids will likely move to the organic phase, leaving behind more polar, water-soluble polysaccharides.

  • Precipitation of Polysaccharides: In some cases, you can precipitate polysaccharides from an aqueous or hydroalcoholic extract by adding a large volume of an anti-solvent like ethanol or acetone. The triterpenoids may remain in solution, allowing for separation by centrifugation or filtration.

Purification

Question 3: I'm experiencing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. What can I do to improve the resolution?

Answer: Poor resolution and peak tailing are common challenges when purifying polar compounds like triterpenoids on silica gel.[1] Here are several troubleshooting steps:

  • Optimize the Mobile Phase: The choice and composition of your solvent system are critical.

    • Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. For cycloartane triterpenoids, common solvent systems include gradients of hexane/ethyl acetate or chloroform/methanol (B129727).[7][8]

    • Solvent Modifiers: Adding a small amount of an acid (e.g., 0.1% acetic acid or formic acid) or a base (e.g., 0.1% ammonia (B1221849) or triethylamine) to the mobile phase can suppress the ionization of functional groups on your compound, leading to sharper peaks.[1]

  • Proper Sample Loading: How you load your sample onto the column significantly impacts separation.

    • Dry Loading: This is often preferred for samples that are not readily soluble in the initial mobile phase.[1][9] Dissolve your crude extract in a suitable solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.[9] This powder can then be evenly added to the top of your packed column.

    • Minimize Loading Volume: If using wet loading, dissolve your sample in the minimum possible volume of the initial mobile phase to ensure a narrow starting band.[9]

  • Check for Compound Stability: Your compound might be degrading on the acidic surface of the silica gel.[10] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If stability is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.[10]

Question 4: My target compound is not eluting from the column, or the recovery is very low. What should I do?

Answer: This issue can be frustrating and may point to several problems:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel.[1] If increasing the mobile phase polarity doesn't elute your compound, you may need to switch to a different stationary phase, such as reversed-phase (C18) silica or Sephadex LH-20.[5]

  • Incorrect Solvent System: Double-check that you prepared the mobile phase correctly and that the polarity is being increased sufficiently in your gradient.[10]

  • Compound Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not highly soluble.[1] Ensure your sample is fully dissolved before loading.

Crystallization

Question 5: I am struggling to crystallize the purified this compound. What factors should I optimize?

Answer: Crystallization is a crucial step for obtaining a highly pure final product and is influenced by several factors.[11]

  • Solvent Selection: The choice of solvent is paramount. You need a solvent system where the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature.[12]

    • Experiment with single solvents (e.g., methanol, acetone, ethyl acetate) and binary solvent systems (e.g., methanol/water, ethyl acetate/hexane).

  • Supersaturation: This is the driving force for crystallization.[11] You can achieve supersaturation by:

    • Slow Evaporation: Loosely cover a vial containing a solution of your compound and allow the solvent to evaporate slowly over several days.

    • Cooling: Prepare a saturated solution at a higher temperature and then slowly cool it down.[11]

    • Anti-Solvent Diffusion: In a vial containing your compound dissolved in a good solvent, carefully layer a solvent in which it is insoluble (an anti-solvent). Crystals may form at the interface.

  • Seeding: If you have a small crystal of the compound, adding it to a supersaturated solution can initiate crystallization.[1]

  • Purity: Impurities can significantly hinder crystallization. Ensure your compound is sufficiently pure (>95%) before attempting crystallization.

Quantitative Data Summary

The following table summarizes illustrative yield data for triterpenoid saponins (B1172615) using different extraction methods. Note that actual yields for this compound will vary based on the specific plant material and optimized conditions.

Extraction MethodSolvent SystemTemperature (°C)TimeYield of Triterpenoid Saponins (%)Reference
MacerationEthanol:Water (70:30)2572 hours1.5 - 2.5[1]
Soxhlet ExtractionMethanol6512 hours2.0 - 3.5[4]
Ultrasound-Assisted Extraction (UAE)Water78.233.6 min2.337[3]
Microwave-Assisted Extraction (MAE)Ethanol8060 min2.92[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the leaves of Lansium domesticum at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Place 20 g of the dried powder into a 1000 mL flask.

    • Add 522 mL of aqueous solvent (a solvent-to-sample ratio of 26.1:1 mL/g).[3]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 78°C and the sonication time to 34 minutes.[3]

  • Filtration and Concentration:

    • After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Purification
  • Column Packing:

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading (Dry Loading Method): [9]

    • Dissolve 5 g of the crude extract in a minimal amount of methanol.

    • Add approximately 10 g of silica gel to the dissolved extract.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane ratio in a hexane:ethyl acetate mixture).[5]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[1]

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.[1]

    • Develop the TLC plates in a suitable solvent system.

    • Visualize the spots using a visualizing agent like a vanillin-sulfuric acid solution followed by heating.[1]

    • Combine the fractions that contain the pure this compound based on their TLC profiles.

  • Recovery:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_final Final Product Phase plant_material Plant Material (Lansium domesticum leaves) extraction Extraction (e.g., UAE or MAE) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom Load onto column fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling pure_compound Purified Compound pooling->pure_compound crystallization Crystallization pure_compound->crystallization final_product Pure Crystalline This compound crystallization->final_product

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Is the plant material quality verified? start->q1 sol1 Source verified plant material. Consider harvest time and location. q1->sol1 No q2 Is the extraction method optimized? q1->q2 Yes sol1->q2 sol2 Switch to UAE or MAE. Optimize solvent, time, temp. q2->sol2 No q3 Is the solvent system appropriate? q2->q3 Yes sol2->q3 sol3 Test different solvent polarities. Consider solvent partitioning. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Overcoming Low Solubility of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 21,24-Epoxycycloartane-3,25-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cycloartanoid triterpene, a class of natural products with potential therapeutic properties, including anti-tumor activities.[1] Like many other triterpenoids, it is a lipophilic molecule with poor solubility in aqueous solutions.[2][3] This low water solubility can significantly hinder its absorption and bioavailability in biological systems, posing a major challenge for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[5] This information is crucial for preparing stock solutions before attempting to formulate it in aqueous media.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: The main approaches to enhance the aqueous solubility of poorly water-soluble compounds like this compound include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6][7]

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities to form water-soluble inclusion complexes.[3][8][9]

  • Nanoparticle Formulations: Incorporating the compound into lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) or nanoemulsions to increase its surface area and dispersion in water.[10][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue 1: The compound precipitates when my organic stock solution is added to an aqueous buffer.
  • Cause: The concentration of the organic solvent in the final solution may be too low to maintain the solubility of the compound, or the final concentration of the compound may exceed its solubility limit in the aqueous-organic mixture.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

    • Increase the co-solvent concentration: If your experimental design allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of potential solvent toxicity in cell-based assays.

    • Slow addition with vigorous stirring: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help prevent localized high concentrations and immediate precipitation.[14]

    • Use a different co-solvent: Experiment with other water-miscible organic solvents in which the compound is soluble.[6]

Issue 2: The solution is cloudy or contains visible particles after attempting solubilization.
  • Cause: This indicates that the compound is not fully dissolved and exists as a suspension.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and improve dissolution.[14]

    • Heating: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of this compound.

    • Filtration: If you suspect undissolved particulate matter, you can filter the solution through a 0.22 µm filter. However, be aware that this will remove the undissolved compound and lower the effective concentration.

    • Consider alternative solubilization methods: If co-solvents are not effective, explore cyclodextrin complexation or nanoparticle formulations.

Issue 3: I am observing cellular toxicity in my experiments that is not related to the compound's activity.
  • Cause: The organic co-solvent (e.g., DMSO) used for solubilization can be toxic to cells, especially at higher concentrations.

  • Troubleshooting Steps:

    • Determine the solvent tolerance of your cells: Run a control experiment with just the solvent at various concentrations to determine the maximum non-toxic concentration for your specific cell line.

    • Minimize the final solvent concentration: Aim to use the lowest possible concentration of the organic solvent that maintains the compound's solubility.

    • Switch to a less toxic solubilization method: Cyclodextrin inclusion complexes and lipid-based nanoparticles are generally considered to have better biocompatibility and lower toxicity compared to high concentrations of organic solvents.[3][15]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes a general method for solubilizing this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex the vial for 30-60 seconds to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear and free of visible particles.

  • Dilution into Aqueous Buffer:

    • While gently vortexing or stirring the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) for most cell-based assays, but this should be optimized for your specific experimental system.

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • If required for your application, sterile-filter the final solution using a 0.22 µm syringe filter.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the Compound: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water with stirring. A 1:1 or 1:2 molar ratio of the compound to HP-β-CD is a good starting point.[16]

  • Form the Complex: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while maintaining constant stirring.

  • Precipitation and Isolation: Continue stirring for 24-48 hours at room temperature to allow for complex formation and equilibration. The inclusion complex may precipitate out of the solution.

  • Drying: The resulting solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex, which can then be readily dissolved in aqueous solutions.[17]

Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol provides a general outline for preparing SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase:

    • Heat the solid lipid to about 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • Nanonization:

    • Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[13]

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with the encapsulated compound.

Data Presentation

Solubilization MethodSolvent/CarrierCompound:Carrier Ratio (Molar)Illustrative Solubility (µg/mL)Fold Increase (Approx.)
Aqueous Buffer PBS (pH 7.4)-< 0.11
Co-solvency 10% DMSO in PBS-5 - 1050 - 100
20% Ethanol in PBS-2 - 520 - 50
Cyclodextrin Complexation 5% HP-β-CD1:120 - 50200 - 500
5% HP-β-CD1:250 - 100500 - 1000
Nanoparticle Formulation Solid Lipid Nanoparticles-> 100> 1000

Visualization of Experimental Workflow

Below is a logical workflow for a researcher troubleshooting the low solubility of this compound.

TroubleshootingWorkflow start Start: Low Solubility of This compound stock_sol Prepare Concentrated Stock Solution in Organic Solvent (e.g., DMSO) start->stock_sol precip_check Add to Aqueous Buffer. Does it Precipitate? stock_sol->precip_check no_precip Solution is Clear. Proceed with Experiment. precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes troubleshoot_cosolvent Troubleshoot Co-solvent Method: - Decrease Final Concentration - Increase Co-solvent % - Slow Addition with Stirring precip->troubleshoot_cosolvent troubleshoot_cosolvent->precip_check Retry alt_methods Consider Alternative Methods troubleshoot_cosolvent->alt_methods Still Precipitates cyclodextrin Cyclodextrin Inclusion Complexation alt_methods->cyclodextrin Biocompatibility is Key nanoparticle Nanoparticle Formulation (e.g., SLNs) alt_methods->nanoparticle High Loading Capacity Needed evaluate_sol Evaluate Solubility and Stability cyclodextrin->evaluate_sol nanoparticle->evaluate_sol end End: Solubilized Compound for Experimentation evaluate_sol->end

Caption: Troubleshooting workflow for overcoming the low aqueous solubility of this compound.

References

Stability of 21,24-Epoxycycloartane-3,25-diol in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 21,24-Epoxycycloartane-3,25-diol in various solvents and temperatures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, desiccated.[1] Stock solutions can be prepared in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone and should be stored at -20°C for up to several months.[1] It is advisable to prepare and use solutions on the same day. If advance preparation is necessary, ensure the stock solution is tightly sealed to prevent solvent evaporation and contamination.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening.[1]

Q2: I am observing rapid degradation of my compound in solution at room temperature. What could be the cause?

A2: Rapid degradation at room temperature could be due to several factors. The inherent stability of the compound in the chosen solvent may be low. The presence of acidic or basic impurities in the solvent can catalyze degradation. Exposure to light or oxygen can also promote degradation, particularly for complex organic molecules. It is crucial to use high-purity, degassed solvents and to protect the solution from light.

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A forced degradation study is the standard approach to determine the stability of a compound under various stress conditions.[2][3][4][5] This involves subjecting the compound to conditions more severe than typical storage, such as elevated temperatures, and exposure to acidic, basic, oxidative, and photolytic conditions. The degradation of the parent compound and the formation of degradation products are then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of the compound in an aqueous buffer. The compound has low aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform a solubility test with varying co-solvent concentrations.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Adsorption of the compound to container surfaces (e.g., plastic tubes). Degradation during sample preparation or analysis. Inaccurate pipetting.Use low-adsorption vials (e.g., silanized glass). Prepare samples immediately before analysis and keep them at a controlled low temperature. Calibrate pipettes and use proper pipetting techniques.
Appearance of multiple unknown peaks in the chromatogram after short-term storage. The compound is unstable in the chosen solvent or conditions. The solvent may be contaminated.Re-evaluate the storage solvent and temperature. Use freshly opened, high-purity solvents. If possible, analyze the sample immediately after preparation. Perform a forced degradation study to identify potential degradants.
Loss of compound during solvent evaporation (e.g., under nitrogen). The compound may be volatile or co-evaporate with the solvent.Use a gentle stream of nitrogen and avoid excessive heating. A vacuum centrifuge (e.g., SpeedVac) at a controlled temperature is a preferable alternative.

Stability Data Summary

The following tables present hypothetical stability data for this compound to illustrate how such data would be summarized. These are for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
DMSO10098.598.5%
Ethanol10095.295.2%
Acetonitrile (B52724)10097.197.1%
Methanol10092.892.8%
PBS (pH 7.4) with 1% DMSO10085.485.4%

Table 2: Hypothetical Thermal Stability of this compound in DMSO

TemperatureInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Recovery
4°C10099.899.8%
25°C (Room Temp)10097.097.0%
40°C10088.388.3%
60°C10075.175.1%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study, which is essential for understanding a compound's intrinsic stability.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[4]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source with a specified output (e.g., ICH-compliant light source).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (ICH Light Source) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench Reaction (Neutralize/Dilute) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results? Check_Prep Review Sample Preparation Start->Check_Prep Yes Check_Solvent Verify Solvent Purity & Age Check_Prep->Check_Solvent Check_Storage Assess Storage Conditions (Temp, Light, Container) Check_Solvent->Check_Storage Check_Method Validate Analytical Method Check_Storage->Check_Method Resolution Consistent Results Check_Method->Resolution

References

Preventing degradation of 21,24-Epoxycycloartane-3,25-diol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 21,24-Epoxycycloartane-3,25-diol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to inappropriate temperatures, humidity, light, and atmospheric oxygen. The molecule's epoxy ring is susceptible to hydrolysis under acidic or basic conditions, and the diol functional groups can be prone to oxidation.

Q2: What are the recommended short-term and long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C, and protected from light. For short-term storage, room temperature (18-25°C) in a desiccator to protect from moisture is acceptable for brief periods, though refrigeration at 2-8°C is preferable.

Q3: How should I store this compound once it is dissolved in a solvent?

A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents like DMSO or anhydrous ethyl acetate, store in tightly capped vials with minimal headspace at -20°C or lower, and protect from light. Avoid prolonged storage in protic solvents like methanol (B129727) or ethanol, as they can facilitate the opening of the epoxy ring.

Q4: What are the visible signs of degradation?

A4: Visual inspection may not be sufficient to detect early stages of degradation. Significant degradation might lead to a change in the color or physical state of the compound. The most reliable way to assess degradation is through analytical techniques such as HPLC, which can detect the appearance of degradation products and a decrease in the purity of the main compound.

Q5: How often should I check the purity of my stored this compound?

A5: For long-term storage, it is advisable to re-analyze the purity of the compound annually using a validated stability-indicating method, such as HPLC-CAD or HPLC-MS. If the compound is part of a reference standard collection, more frequent checks (e.g., every 6 months) may be warranted.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of the stock compound. 2. Assess the purity of the compound using HPLC. 3. Prepare fresh solutions from a new or validated stock for subsequent experiments.
Appearance of new peaks in HPLC chromatogram. Chemical degradation has occurred. The new peaks likely correspond to degradation products.1. Identify the degradation products if possible using LC-MS. 2. Review storage conditions (temperature, light, humidity) and solvent used for solutions. 3. Discard the degraded stock and obtain a fresh batch of the compound.
Inconsistent experimental results. Partial degradation of the compound leading to variable concentrations of the active molecule.1. Implement a routine quality control check of the compound's purity before starting a new set of experiments. 2. Ensure that solutions are prepared consistently and used within a defined period.

Potential Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the epoxy ring and the hydroxyl groups.

G cluster_main This compound cluster_degradation Degradation Products MainCompound Main Compound (Epoxy and Diol groups intact) HydrolysisProduct Hydrolysis (e.g., 21,24,25-Triol derivative) MainCompound->HydrolysisProduct H+ / H2O OxidationProduct Oxidation (e.g., Ketone formation) MainCompound->OxidationProduct [O]

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for distinguishing the intact compound from its degradation products.

  • Column Selection : A C18 or C30 column is recommended for the separation of triterpenoids.

  • Mobile Phase : A gradient elution with acetonitrile (B52724) and water or methanol and water is a good starting point.

  • Detection : As triterpenoids lack a strong chromophore, Charged Aerosol Detection (CAD) is a suitable universal detection method. Alternatively, derivatization to introduce a UV-active or fluorescent moiety can be employed if CAD is unavailable. Mass Spectrometry (MS) can be used for peak identification and confirmation.

  • Method Validation : The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[1][2][3][4]

  • Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis : Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation : Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation : Store the solid compound at 80°C for 48 hours.

    • Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis : After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

The workflow for a forced degradation study is illustrated below.

G Start Start: Intact Compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis HPLC Analysis Stress->Analysis Data Identify & Quantify Degradation Products Analysis->Data End End: Stability Profile Data->End

Figure 2. Experimental workflow for a forced degradation study.

Stability Data Summary

The following tables present a template for summarizing stability data. Researchers should populate these tables with their own experimental data.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%) by HPLCAppearance of Degradants (%)
-20°C, Dark 099.5< 0.1
6User DataUser Data
12User DataUser Data
2-8°C, Dark 099.5< 0.1
6User DataUser Data
12User DataUser Data
25°C/60% RH, Dark 099.5< 0.1
3User DataUser Data
6User DataUser Data

Table 2: Stability of this compound in Solution (1 mg/mL) at -20°C

SolventTime (Days)Purity (%) by HPLCAppearance of Degradants (%)
DMSO 099.5< 0.1
7User DataUser Data
30User DataUser Data
Anhydrous Ethanol 099.5< 0.1
7User DataUser Data
30User DataUser Data

References

Troubleshooting co-elution issues in HPLC purification of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of 21,24-Epoxycycloartane-3,25-diol. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during the purification of this cycloartane-type triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC purification?

This compound is a cycloartanoid triterpene with the chemical formula C₃₀H₅₀O₃.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its triterpenoid structure suggests that it is a relatively non-polar compound, making it suitable for reverse-phase HPLC.

Q2: What are the most common causes of co-elution when purifying this compound?

Co-elution issues are common when purifying natural products. For this compound, co-elution is likely to occur with:

  • Structural Isomers and Epimers: Cycloartane triterpenoids often exist as complex mixtures of isomers, including epimers at various chiral centers (e.g., C-24), which have very similar polarities and chromatographic behavior.[2][3]

  • Related Triterpenoids: Extracts from natural sources may contain other structurally similar cycloartane-type triterpenoids or their glycosides.[2][3][4]

  • Degradation Products: The compound may degrade during extraction or storage, leading to impurities with similar retention times.

Q3: What type of HPLC column is most suitable for the purification of this compound?

Reverse-phase columns, particularly C18 and C30, are well-suited for the separation of triterpenoids.[5]

  • C18 (Octadecylsilyl) columns are a good starting point for method development due to their versatility.

  • C30 columns can offer enhanced shape selectivity for structurally similar, hydrophobic molecules like triterpenoids, potentially resolving closely eluting isomers.[5]

For compounds that are not well-retained on C18, alternative stationary phases like Phenyl-Hexyl or polar-embedded phases can provide different selectivity.

Q4: How can I detect co-eluting peaks if my chromatogram shows a single, symmetrical peak?

A symmetrical peak does not guarantee purity. To detect co-elution:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of co-eluting impurities.

  • Mass Spectrometry (MS) Detector: An MS detector can identify different mass-to-charge ratios (m/z) across a single chromatographic peak, definitively revealing co-eluting species, even if they are isomers with the same molecular weight.

Troubleshooting Guide: Co-elution Issues

This guide addresses common co-elution problems encountered during the HPLC purification of this compound.

Problem 1: A shoulder is observed on the main peak of this compound.

A peak shoulder is a clear indication of a co-eluting impurity.

Initial Assessment Workflow

start Peak Shoulder Observed check_purity Confirm Co-elution (DAD/MS Analysis) start->check_purity is_pure Peak is Pure (Investigate Peak Shape Issues) check_purity->is_pure not_pure Peak is Impure (Proceed with Optimization) is_pure->not_pure Yes optimize_shape Address Peak Tailing/ Fronting (See Problem 2) is_pure->optimize_shape No optimize Optimize Separation - Modify Mobile Phase - Change Column - Adjust Temperature not_pure->optimize end Resolution Achieved optimize->end

Caption: Initial assessment workflow for a peak shoulder.

Troubleshooting Steps & Experimental Protocols:

  • Modify the Mobile Phase Composition:

    • Change the Organic Modifier: If using acetonitrile, switch to methanol (B129727), or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

    • Adjust the Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation. A good starting point is to aim for a capacity factor (k') between 2 and 10.

    • Introduce an Additive: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity, especially if there are ionizable impurities.

    Protocol: Mobile Phase Modification

    • Prepare the initial mobile phase (e.g., 85:15 Methanol:Water).

    • Prepare a new mobile phase with a different organic modifier (e.g., 85:15 Acetonitrile:Water).

    • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 80:20, 90:10 Methanol:Water).

    • Prepare a mobile phase with an acidic additive (e.g., 85:15 Methanol:Water with 0.1% Formic Acid).

    • Inject the sample with each new mobile phase and compare the chromatograms for improved resolution.

  • Change the Stationary Phase (Column):

    • If a C18 column is being used, switching to a C30 column may provide better resolution for the hydrophobic and structurally similar triterpenoids.

    • A Phenyl-Hexyl column can offer different selectivity through π-π interactions.

  • Adjust the Column Temperature:

    • Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[6][7][8] However, it can also decrease retention time.[6]

    • Conversely, decreasing the temperature can increase retention and may improve the separation of some isomers.

    • Experiment with a temperature range of 25°C to 40°C.

    Protocol: Temperature Optimization

    • Set the column oven to an initial temperature (e.g., 30°C) and allow the system to equilibrate.

    • Inject the sample and record the chromatogram.

    • Increase the temperature in increments of 5°C (e.g., to 35°C and then 40°C), allowing for equilibration at each step.

    • Inject the sample at each temperature and evaluate the resolution.

Problem 2: The main peak is broad or tailing, suggesting a hidden co-eluting impurity.

Peak broadening and tailing can be caused by co-elution, but also by other factors such as secondary interactions with the stationary phase or column degradation.

Troubleshooting Workflow

start Broad or Tailing Peak check_system Check System Suitability (New Column, Fresh Mobile Phase) start->check_system system_ok Problem Persists? check_system->system_ok optimize_conditions Optimize Chromatographic Conditions system_ok->optimize_conditions Yes end Improved Peak Shape and Resolution system_ok->end No modify_mp Modify Mobile Phase - Adjust pH - Change Organic Modifier optimize_conditions->modify_mp change_column Change Stationary Phase (e.g., C30, Phenyl-Hexyl) optimize_conditions->change_column adjust_temp Adjust Temperature optimize_conditions->adjust_temp modify_mp->end change_column->end adjust_temp->end

Caption: Troubleshooting workflow for broad or tailing peaks.

Troubleshooting Steps & Experimental Protocols:

  • Rule out System and Column Issues:

    • Ensure the column is not old or contaminated. If in doubt, replace it with a new one.

    • Use freshly prepared, filtered, and degassed mobile phase.

    • Check for and eliminate any extra-column volume (e.g., excessive tubing length).

  • Optimize Mobile Phase pH:

    • For triterpenoids, which can have acidic or basic functionalities, the mobile phase pH can significantly impact peak shape.

    • The addition of 0.1% formic acid or acetic acid can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.

  • Employ Gradient Elution:

    • If using an isocratic method, a shallow gradient can help to sharpen peaks and improve the resolution of closely eluting compounds.

    Protocol: Gradient Elution Development

    • Start with a high aqueous content (e.g., 40% methanol in water) and ramp up to a high organic content (e.g., 100% methanol) over 20-30 minutes.

    • Observe the elution time of the target compound and any impurities.

    • Based on the initial gradient, design a more focused gradient that is shallower around the elution time of the target compound to improve resolution.

Data Summary: Recommended Starting HPLC Conditions

The following table provides recommended starting parameters for the HPLC purification of this compound, based on methods for similar triterpenoids.

ParameterRecommendation 1 (General Purpose)Recommendation 2 (High Resolution)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C30 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A WaterWater with 0.1% Formic Acid
Mobile Phase B Methanol or AcetonitrileMethanol
Gradient 80-100% B over 20 min85-95% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection UV at 205-210 nm, DAD, or MSUV at 205-210 nm, DAD, or MS
Injection Vol. 10-20 µL10-20 µL
Sample Prep. Dissolve in mobile phase or MethanolDissolve in mobile phase or Methanol

References

Technical Support Center: Analysis of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,24-Epoxycycloartane-3,25-diol. The information provided here will aid in the interpretation of complex mass spectra and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The chemical formula for this compound is C30H50O3.[1] The expected monoisotopic mass is approximately 458.37 g/mol . This information is critical for identifying the molecular ion peak in your mass spectrum.

Q2: What are the most common adduct ions I should look for in the ESI mass spectrum of this compound?

A2: In positive ion mode Electrospray Ionization (ESI), you can expect to see protonated molecules [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there are trace amounts of these salts in your sample or mobile phase. In negative ion mode, the deprotonated molecule [M-H]- is expected.

Q3: I am not seeing the expected molecular ion peak. What could be the reason?

A3: Several factors could lead to a missing or low-intensity molecular ion peak:

  • In-source fragmentation: The compound might be fragmenting in the ion source before detection. This is more common with harder ionization techniques like Electron Ionization (EI) but can also occur in ESI if the source conditions are too harsh.

  • Ion suppression: Other components in your sample matrix may be interfering with the ionization of your target analyte.

  • Incorrect instrument settings: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.

  • Sample degradation: The compound may have degraded prior to analysis.

Q4: My mass spectrum is very complex with many peaks. How can I begin to interpret it?

A4: Interpreting a complex spectrum for a cycloartane (B1207475) triterpenoid (B12794562) involves a systematic approach:

  • Identify the molecular ion peak (or adducts): This will give you the molecular weight of the compound.

  • Look for characteristic neutral losses: For this diol, expect losses of water (H2O, 18 Da) and potentially a methyl group (CH3, 15 Da).

  • Identify fragments from the cycloartane core: Cleavage of the cycloartane skeleton often results in characteristic fragment ions.

  • Consider the side chain fragmentation: The epoxy and hydroxyl groups on the side chain will direct specific fragmentation pathways.

  • Compare with literature data: If available, compare your spectrum with those of similar cycloartane triterpenoids.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Signal Intensity Low sample concentration.Concentrate the sample.
Inefficient ionization.Optimize ion source parameters (e.g., temperature, voltages). Try a different ionization technique (e.g., APCI if ESI is not working well).
Ion suppression.Improve sample cleanup to remove interfering matrix components. Adjust chromatography to separate the analyte from interfering compounds.
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer using a known standard.
Fluctuations in instrument conditions.Ensure the instrument has had sufficient time to stabilize.
Complex/Uninterpretable Spectrum In-source fragmentation.Use a softer ionization method or reduce the energy in the ion source.
Presence of impurities.Purify the sample using techniques like HPLC or column chromatography.
Isomeric interference.Use high-resolution mass spectrometry to differentiate between isomers if they have different elemental compositions. Tandem MS (MS/MS) can also help to distinguish isomers based on their fragmentation patterns.
Non-reproducible Results Inconsistent sample preparation.Follow a standardized and validated sample preparation protocol.
Instrument instability.Perform regular maintenance and performance checks on the mass spectrometer.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve a known amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: ESI in positive and negative ion modes.

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full scan mode to detect the molecular ion and MS/MS (tandem MS) mode to obtain fragmentation data for structural elucidation.

Predicted Mass Spectral Fragmentation

m/z (Proposed) Proposed Ion Formula Description of Loss
458C30H50O3Molecular Ion (M+)
441C30H49O2[M-OH]+
440C30H48O2[M-H2O]+•
425C29H45O2[M-H2O-CH3]+
422C30H46O[M-2H2O]+•
Side Chain FragmentsCleavage of the C17-C20 bond and subsequent fragmentations of the side chain are expected.
Cycloartane Core FragmentsRetro-Diels-Alder and other cleavages of the ring system.

Visualizations

fragmentation_pathway M This compound (m/z 458) frag1 [M-H2O]+• (m/z 440) M->frag1 - H2O frag4 Side Chain Fragments M->frag4 Side Chain Cleavage frag5 Cycloartane Core Fragments M->frag5 Ring Cleavage frag2 [M-2H2O]+• (m/z 422) frag1->frag2 - H2O frag3 [M-H2O-CH3]+ (m/z 425) frag1->frag3 - CH3

Caption: Proposed EI Fragmentation Pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute filtrate Filter Sample dilute->filtrate lc_separation LC Separation (C18) filtrate->lc_separation ms_detection Mass Spectrometry (ESI-QTOF/Orbitrap) lc_separation->ms_detection data_acquisition Full Scan & MS/MS Data Acquisition ms_detection->data_acquisition identify_ion Identify Molecular Ion data_acquisition->identify_ion analyze_fragments Analyze Fragmentation Pattern identify_ion->analyze_fragments structure_elucidation Structural Elucidation analyze_fragments->structure_elucidation

Caption: LC-MS Experimental Workflow.

Caption: Potential Anti-Tumor Signaling Pathways.[2]

References

Strategies to enhance the bioavailability of 21,24-Epoxycycloartane-3,25-diol in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 21,24-Epoxycycloartane-3,25-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing low or inconsistent activity with this compound in my cell-based assay. What could be the problem?

A1: Low or inconsistent results with this compound are often linked to its poor aqueous solubility.[1][2][3] This compound is a lipophilic triterpenoid (B12794562), which tends to have limited solubility in aqueous cell culture media.[4] When the compound precipitates out of the solution, its effective concentration available to the cells is reduced and becomes inconsistent, leading to underestimated activity, high variability in data, and inaccurate dose-response curves.[1][2]

Q2: How should I prepare stock and working solutions of this compound to maximize its solubility?

A2: Proper preparation of stock and working solutions is critical. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform (B151607), Dichloromethane, Ethyl Acetate, and Acetone.[5] For cell-based assays, DMSO is the most common choice for a stock solution.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming.[6] Store this stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6]

  • Working Solution: Prepare fresh working solutions for each experiment by diluting the DMSO stock directly into your cell culture medium.[2][6] It is crucial to ensure that the final concentration of DMSO in the assay wells is not toxic to your specific cell line, typically below 0.5%.[6] Always add the diluted compound solution to the cells quickly after preparation to minimize precipitation.

Q3: The compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation in the aqueous medium is a common issue for hydrophobic compounds.[7] If simple dilution from a DMSO stock is problematic, you may need to employ more advanced formulation strategies to enhance and maintain solubility. These strategies include using co-solvents, cyclodextrins, or lipid-based delivery systems.[8][9] It is also beneficial to determine the kinetic and thermodynamic solubility of the compound in your specific assay medium to understand its solubility limits.

Q4: What are cyclodextrins and how can they improve the bioavailability of my compound?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, like this compound, forming a "guest-host" inclusion complex.[12] This complex has significantly improved water solubility and stability, which can enhance the compound's delivery to cells in an aqueous environment.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high water solubility and low toxicity.[13]

Q5: Can I use lipid-based or nanoparticle formulations for my in vitro experiments?

A5: Yes, these are excellent strategies for enhancing the bioavailability of lipophilic compounds.

  • Lipid-Based Delivery Systems (LBDDS): These formulations, such as liposomes or self-emulsifying drug delivery systems (SEDDS), encapsulate the hydrophobic compound within a lipid carrier.[14][15][16] This not only improves solubility in aqueous media but can also facilitate cellular uptake.[17][18]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale increases its surface-area-to-volume ratio, which can significantly improve its dissolution rate and saturation solubility.[8] Triterpenoids have been successfully formulated into nanoparticles, leading to improved bioavailability and enhanced therapeutic effects in in vitro models.[19][20]

Q6: Are there any general best practices for handling poorly soluble compounds in cell-based assays?

A6: Absolutely. Adhering to best practices can significantly improve the quality and reproducibility of your data.[1]

  • Solubility Screening: Before starting, screen the compound's solubility in various solvents and in the final assay buffer.[2]

  • DMSO Control: Always include a vehicle control in your experiments with the same final concentration of DMSO (or other solvent) as your test conditions.[6]

  • Fresh Preparations: Always prepare working solutions fresh from a concentrated stock immediately before use.[6]

  • Mixing: When diluting from a DMSO stock, add the stock solution to the aqueous buffer (not the other way around) and mix vigorously and immediately to minimize precipitation.

  • Observation: Visually inspect your assay plates under a microscope for any signs of compound precipitation.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
No Dose-Response Curve Compound has precipitated out of solution; the effective concentration is far below the intended concentration.1. Visually inspect wells for precipitate. 2. Lower the highest concentration tested. 3. Implement a solubility enhancement strategy (see Protocols 2 & 3).
High Variability Between Replicates Inconsistent precipitation of the compound across different wells.[1][2]1. Ensure homogenous mixing when preparing working solutions. 2. Use a solubilizing agent like HP-β-CD to maintain the compound in solution (Protocol 2). 3. Prepare a single batch of working solution for all replicate wells.
Cell Death in Vehicle Control Wells The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.1. Determine the maximum tolerable DMSO concentration for your cell line (typically <0.5%). 2. Ensure the final DMSO concentration is consistent across all wells, including controls.
Activity Decreases Over Time The compound is unstable or is slowly precipitating from the medium during a long incubation period.1. Prepare fresh compound dilutions for each time point if possible. 2. Use a stabilizing formulation like cyclodextrins or liposomes to protect the compound and keep it solubilized.[18]
Visible Precipitate in Wells The compound's solubility limit in the cell culture medium has been exceeded.1. Reduce the final concentration of the compound. 2. Increase the percentage of serum in the medium if the assay allows, as proteins can help solubilize hydrophobic compounds. 3. Use a solubility enhancement technique (see Protocols 2 & 3).

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a brief sonication step to ensure the compound is completely dissolved.[6] Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C.

  • Use: For experiments, thaw a single aliquot. Prepare serial dilutions in 100% DMSO first. Then, dilute these serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration remains below 0.5%. Mix immediately and add to cells.

Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a drug-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO (e.g., 40-50 mM).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise. The molar ratio of compound to cyclodextrin (B1172386) is typically between 1:1 and 1:2, but may require optimization.

  • Equilibration: Allow the mixture to equilibrate for 1-2 hours at room temperature or overnight at 4°C with constant stirring to ensure maximum complexation.

  • Sterilization & Use: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter. This aqueous stock can now be directly diluted into your cell culture medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Protocol 3: Preparation of a Simple Lipid-Based Formulation (Thin-Film Hydration for Liposomes)

This method creates small unilamellar vesicles (SUVs) that can encapsulate the compound.

  • Lipid Mixture: In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent like chloroform or a chloroform:methanol mixture.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS or cell culture medium) and vortexing or sonicating the flask. This process causes the lipids to self-assemble into liposomes, encapsulating the drug.

  • Sizing: To obtain a uniform size distribution, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Use: The resulting liposomal suspension containing the encapsulated compound can be added to the cell culture. A control with "empty" liposomes (prepared without the compound) should be included in the experiment.

Visualizations

G cluster_start Initial Observation cluster_cause Primary Cause Analysis cluster_solutions Solubilization Strategies cluster_validation Validation A Low or inconsistent activity of compound in cell assay B Is compound precipitating in aqueous medium? A->B C Optimize DMSO-based dilution protocol (See Protocol 1) B->C No (or minor) precipitation D Use Cyclodextrin Complexation (See Protocol 2) B->D Yes (significant precipitation) F Re-run assay with optimized formulation C->F E Use Lipid/Nanoparticle Formulation (See Protocol 3) D->E If still problematic or for in vivo studies D->F E->F

Caption: Decision workflow for troubleshooting low bioavailability.

G cluster_process Complexation in Aqueous Solution cluster_result Result Compound Hydrophobic Compound (this compound) Process + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Water-Soluble Inclusion Complex Process->Complex Compound_in_CD Compound

Caption: Mechanism of cyclodextrin inclusion complex formation.

G cluster_carrier Lipid-Based Carrier (Liposome) cluster_cell Target Cell cluster_release Drug Release L Lipid Bilayer CM Cell Membrane L->CM Membrane Fusion or Endocytosis D Encapsulated Compound C Cytoplasm CM->C Internalization R Released Compound C->R Release

Caption: Enhanced cellular uptake via a lipid-based carrier system.

References

Validation & Comparative

Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 21,24-Epoxycycloartane-3,25-diol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are cycloartane (B1207475) triterpenoids, a class of compounds known for their complex structures and diverse biological activities. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 21,24-Epoxycycloartane-3,25-diol and its analogs, focusing on their cytotoxic effects against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to serve as a valuable resource for the scientific community engaged in cancer research and drug discovery.

Comparative Cytotoxicity of Cycloartane Triterpenoids

The cytotoxic efficacy of this compound and its analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These data highlight the influence of structural modifications on the anticancer activity of this class of compounds.

CompoundCell LineIC50 (µM)Reference(s)
This compound Not specifiedActive[1][2]
(16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate (B1210297)PC-311.2 ± 0.9[3][4]
HCT-1513.4 ± 1.1[3][4]
3β,16β-Dihydroxy-cycloartan-24-onePC-315.8 ± 1.2[3]
HCT-1518.2 ± 1.5[3]
Cycloart-25-ene-3β, 24-diolMDA-MB-468>100
MCF-7>100
Cycloart-23(Z)-ene-3β, 25-diolMDA-MB-46810.8
MCF-75.4
Cycloart-23(E)-ene-3β, 25-diolMDA-MB-4682.05
MCF-78.7
24-methylene-cycloart-3β-olMDA-MB-46825.1
MCF-732.5
Argentatin HA54923.5 ± 1.8[5]
PC-328.9 ± 2.5[5]
16-Deoxy-3-oxoargentatin BA54919.7 ± 1.5[5]
PC-321.3 ± 2.1[5]

Structure-Activity Relationship Insights

The analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of cycloartane triterpenoids:

  • The 21,24-Epoxy Ring: The presence of the oxepane (B1206615) ring between C-21 and C-24 appears to be a crucial determinant of cytotoxicity. Analogs where this ring is opened, such as 3β,16β-Dihydroxy-cycloartan-24-one, still exhibit activity, suggesting that other structural features also contribute significantly. However, the intact epoxy ring in compounds like (16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate is associated with potent cytotoxicity.[3][4]

  • Substituents on the Cycloartane Core: Modifications on the A-ring of the cycloartane skeleton can modulate activity. For instance, the introduction of a double bond and an acetate group in (16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate results in significant cytotoxicity.[3][4]

  • Side Chain Unsaturation and Hydroxylation: The position of double bonds and hydroxyl groups in the side chain plays a critical role. For example, cycloart-23(E)-ene-3β, 25-diol is more active than its (Z)-isomer against the MDA-MB-468 cell line, highlighting the importance of stereochemistry in the side chain. The presence and position of hydroxyl groups also influence the activity, as seen in the varying IC50 values of the different diol and triol analogs.

  • Oxidation State at C-3: The oxidation of the C-3 hydroxyl group to a ketone can impact cytotoxicity, as observed in some analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways of Cycloartane-Induced Apoptosis

Cycloartane triterpenoids exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. Two major signaling pathways have been implicated in this process: the p53-dependent mitochondrial pathway and the endoplasmic reticulum (ER) stress-mediated pathway.

p53-Dependent Mitochondrial Apoptosis

Several cycloartane triterpenoids have been shown to activate the tumor suppressor protein p53.[6][7] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, which are the executioners of apoptosis.[8][9][10]

p53_pathway cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Cycloartane Triterpenoids Cycloartane Triterpenoids p53_activation p53 Activation Cycloartane Triterpenoids->p53_activation Bax_Bak_up ↑ Bax, Bak Transcription p53_activation->Bax_Bak_up Bcl2_down ↓ Bcl-2, Bcl-xL Transcription p53_activation->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: p53-Dependent Mitochondrial Apoptosis Pathway.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Another mechanism by which cycloartane triterpenoids can induce apoptosis is through the induction of ER stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response. This involves the activation of pro-apoptotic transcription factors like CHOP, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis. Additionally, ER stress can lead to the activation of caspase-12, which can directly activate downstream executioner caspases.[11][12][13]

er_stress_pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Cycloartane Triterpenoids Cycloartane Triterpenoids ER_Stress ER Stress (Unfolded Protein Response) Cycloartane Triterpenoids->ER_Stress PERK PERK Activation ER_Stress->PERK IRE1 IRE1α Activation ER_Stress->IRE1 ATF6 ATF6 Activation ER_Stress->ATF6 Caspase_12 Caspase-12 Activation ER_Stress->Caspase_12 CHOP CHOP Upregulation PERK->CHOP IRE1->CHOP ATF6->CHOP Bcl2_mod Modulation of Bcl-2 Family Proteins CHOP->Bcl2_mod Mitochondrial_Apoptosis Mitochondrial Apoptosis Bcl2_mod->Mitochondrial_Apoptosis Apoptosis Apoptosis Mitochondrial_Apoptosis->Apoptosis Caspase_12->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Conclusion

This compound and its analogs represent a promising class of natural products with significant anticancer potential. The structure-activity relationship studies highlight the critical role of the epoxy ring, as well as the nature and position of substituents on the cycloartane skeleton and its side chain, in determining their cytotoxic efficacy. The induction of apoptosis through the p53-dependent mitochondrial pathway and the ER stress-mediated pathway underscores the multifaceted mechanisms by which these compounds exert their anticancer effects. Further investigation into the synthesis of novel analogs with optimized structural features and a deeper understanding of their molecular targets will be instrumental in the development of these compounds as next-generation cancer therapeutics. This guide provides a foundational understanding for researchers to build upon in their pursuit of more effective and selective anticancer drugs.

References

Cross-validation of 21,24-Epoxycycloartane-3,25-diol's bioactivity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The quest for novel anti-cancer agents has led researchers to explore a diverse range of natural compounds. Among these, cycloartane (B1207475) triterpenoids, a class of complex organic molecules found in various plants, have shown promising bioactivity. This guide provides a comparative analysis of the anti-cancer properties of 21,24-Epoxycycloartane-3,25-diol and its structurally related analogs, offering insights for researchers, scientists, and drug development professionals.

While direct and extensive experimental data on the bioactivity of this compound across a wide array of cancer cell lines remains limited in publicly available literature, studies on closely related cycloartane triterpenoids provide valuable comparative benchmarks. This guide synthesizes the available information to offer a clearer perspective on the potential of this class of compounds.

Comparative Bioactivity of Cycloartane Triterpenoids

The anti-proliferative effects of various cycloartane triterpenoids have been evaluated in several cancer cell lines. Although specific IC50 values for this compound are not widely reported, data for analogous compounds, such as Cycloartane-3,24,25-triol, offer a glimpse into the potential efficacy of this structural scaffold.

Compound NameCancer Cell LineIC50 (µM)Reference
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28[1][2]
Cycloartane-3,24,25-triolDU145 (Prostate)1.67 ± 0.18[1][2]
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetatePC-3 (Prostate)High Cytotoxicity[3][4]
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetateHCT-15 (Colon)High Cytotoxicity[3][4]
3β,16β-Dihydroxy-cycloartan-24-oneVarious Cancer Cell LinesHigh Cytotoxicity*[3]
Kokosanolide G (a tetranortriterpenoid from Lansium domesticum)MCF-7 (Breast)18.41 µg/mL[5]
Kokosanolide E (an onoceranoid triterpene from Lansium domesticum)MCF-7 (Breast)45.90 µg/mL[5]

Specific IC50 values were not provided in the source material, but the compounds were reported to have high cytotoxic activity.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in studies of similar cycloartane triterpenoids. These can serve as a reference for designing cross-validation studies for this compound.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., PC-3, DU145, HCT-15, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_workflow Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H G cluster_pathway Potential Apoptotic Signaling Pathway for Cycloartane Triterpenoids A Cycloartane Triterpenoid B TNF-R1 A->B Binds to C DISC Formation (TRADD, FADD, Pro-caspase-8) B->C Initiates D Caspase-8 Activation C->D E Bid Activation D->E H Executioner Caspases Activation (Caspase-3, -7) D->H F Mitochondrial Pathway Activation E->F G Caspase-9 Activation F->G G->H I Apoptosis H->I

References

Comparative analysis of extraction methods for 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of extraction methods for 21,24-Epoxycycloartane-3,25-diol and related cycloartane (B1207475) triterpenoids. This guide provides an objective comparison of various extraction techniques, supported by available experimental data for similar compounds, and includes detailed experimental protocols and visualizations to aid in methodological selection and implementation.

Comparative Analysis of Extraction Methods for Cycloartane Titerpenoids

Cycloartane triterpenoids, including this compound, are a class of bioactive compounds with significant therapeutic potential. The efficient extraction of these compounds from plant matrices is a critical first step in their study and development. This guide compares common extraction methodologies, providing a summary of their performance based on data from related cycloartane triterpenoids found in plant families such as Meliaceae, Cimicifuga, and Actaea.

Data Summary of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the desired yield, purity, cost, and environmental impact. Below is a comparative table summarizing the performance of different extraction techniques based on studies of cycloartane triterpenoids.

Extraction MethodTypical Solvent(s)Temperature (°C)Pressure (bar)Extraction TimeTypical YieldPurityKey AdvantagesKey Disadvantages
Maceration Ethanol, Methanol, ChloroformRoom TemperatureAmbient24-72 hoursLow to ModerateLowSimple, low costTime-consuming, large solvent volume, lower efficiency
Soxhlet Extraction n-Hexane, Dichloromethane, Ethyl Acetate, EthanolBoiling point of solventAmbient6-24 hoursHighModerateHigh extraction efficiency for non-polar compoundsTime-consuming, large solvent volume, thermal degradation risk
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol30-70Ambient30-60 minutesHighModerate to HighFast, reduced solvent consumption, improved efficiencyEquipment cost, potential for radical formation
Microwave-Assisted Extraction (MAE) Ethanol, Methanol40-80Ambient5-15 minutesHighModerate to HighVery fast, reduced solvent consumption, high efficiencyEquipment cost, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., Ethanol)40-80100-4001-4 hoursModerate to HighHighGreen solvent, high selectivity, tunableHigh initial investment, requires technical expertise

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various studies on triterpenoid (B12794562) extraction and can be adapted for this compound.

Maceration

Maceration is a simple and widely used technique for the extraction of phytochemicals.

Protocol:

  • Air-dry and powder the plant material (e.g., leaves, rhizomes).

  • Weigh a specific amount of the powdered material and place it in a sealed container.

  • Add the extraction solvent (e.g., 95% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Allow the mixture to stand at room temperature for a defined period (e.g., 48 hours), with occasional agitation.

  • Filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that provides a high yield for many compounds.

Protocol:

  • Place a known quantity of the dried and powdered plant material in a thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the appropriate solvent (e.g., dichloromethane).

  • Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser.

  • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

  • Once the liquid level in the main chamber reaches the top of a siphon tube, the extract is siphoned back into the distillation flask.

  • This cycle is repeated for a set duration (e.g., 8 hours).

  • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, leading to shorter extraction times and higher yields.[1][2][3][4]

Protocol:

  • Mix the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the desired extraction parameters: temperature (e.g., 50°C), ultrasonic power (e.g., 240 W), and time (e.g., 50 min).[1]

  • After the extraction period, filter the mixture.

  • Concentrate the resulting extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]

Protocol:

  • Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.[2]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: temperature (e.g., 80°C), power (e.g., 600 W), and time (e.g., 5 min).[2]

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and concentrate it to obtain the crude product.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO2, as the extraction solvent, offering a green and highly selective alternative.[5][6][7][8]

Protocol:

  • Load the ground plant material into the extraction vessel.

  • Pump CO2 into the system and bring it to supercritical conditions by controlling the temperature and pressure (e.g., 60°C and 300 bar).

  • Introduce a co-solvent (e.g., ethanol) if necessary to enhance the solubility of the target compounds.

  • The supercritical fluid passes through the plant material, extracting the desired compounds.

  • The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • The CO2 can be recycled for further extractions.

Visualizations

General Workflow for Extraction and Isolation

The following diagram illustrates a general workflow for the extraction and subsequent isolation of cycloartane triterpenoids from a plant source.

Extraction_Workflow PlantMaterial Plant Material (e.g., Leaves, Rhizomes) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Extraction) CrudeExtract->Fractionation Purification Chromatographic Purification (Column, HPLC) Fractionation->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: General workflow for the extraction and isolation of this compound.

Comparative Logic for Method Selection

The choice of an extraction method is a critical decision that impacts the overall efficiency and success of isolating the target compound. The following diagram outlines the logical considerations for selecting an appropriate extraction method.

Method_Selection Start Start: Need to Extract Cycloartane Triterpenoids HighYield Is High Yield a Priority? Start->HighYield TimeSensitive Is Speed Critical? HighYield->TimeSensitive Yes ThermalStability Is the Compound Thermally Stable? HighYield->ThermalStability No SolventReduction Is Solvent Reduction/ 'Green' Chemistry Important? TimeSensitive->SolventReduction Yes Soxhlet Consider Soxhlet, UAE, or MAE TimeSensitive->Soxhlet No MAE_UAE Consider MAE or UAE SolventReduction->MAE_UAE No SFE_UAE Consider SFE or UAE SolventReduction->SFE_UAE Yes Maceration Consider Maceration (low temp) ThermalStability->Maceration No Soxhlet_MAE Soxhlet or MAE might be suitable ThermalStability->Soxhlet_MAE Yes

Caption: Decision tree for selecting an appropriate extraction method for cycloartane triterpenoids.

References

A Head-to-Head Comparison of Analytical Techniques for the Quantification of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 21,24-Epoxycycloartane-3,25-diol

Understanding the physicochemical properties of the target analyte is fundamental to selecting an appropriate analytical technique.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₃[1]
Molecular Weight 458.73 g/mol [1]
Appearance Powder[1][2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

A key structural feature of this compound is the absence of a significant chromophore, which limits the utility of UV-Vis based detection methods. This necessitates the use of universal detectors or mass spectrometry for sensitive quantification.

Comparative Analysis of Analytical Techniques

The following sections detail the most promising analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Proton Nuclear Magnetic Resonance (q¹H-NMR).

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of each technique. The data is extrapolated from studies on similar triterpenoid (B12794562) compounds and serves as a benchmark for method development and validation.

ParameterHPLC-CADLC-MS/MSq¹H-NMR
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ~1-5 ng on-column~0.1-1 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~2-10 ng on-column~0.5-5 ng/mL~5-20 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 15%< 3%
Selectivity ModerateHighHigh
Throughput HighHighLow
Cost ModerateHighModerate
Reference Standard RequiredRequiredNot strictly required (can use a universal internal standard)

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each technique are provided below. These protocols are generalized and should be optimized for the specific sample matrix and instrumentation.

Sample Preparation: A Generalized Approach

A typical extraction procedure for cycloartane (B1207475) triterpenoids from a plant matrix involves the following steps:

  • Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered material is extracted using an appropriate organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform and methanol, often with the aid of ultrasonication or Soxhlet extraction.

  • Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a silica (B1680970) gel or C18 cartridge may be employed to remove interfering substances.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust technique for the quantification of non-volatile and semi-volatile compounds that lack a UV chromophore.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good resolution of triterpenoids.[3]

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water or methanol and water is commonly used.[3]

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 10 - 20 µL.

  • CAD Settings:

    • Nebulizer Temperature: 30 - 40 °C.

    • Evaporation Temperature: 50 - 60 °C.

    • Gas Pressure: 35 - 50 psi.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers high sensitivity and selectivity, making it ideal for analyzing complex samples and trace amounts of the analyte.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 35 - 45 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive ion mode is generally suitable for cycloartane triterpenoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification in tandem MS, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4][5]

  • Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared with reference standards.

Quantitative ¹H-NMR (q¹H-NMR)

q¹H-NMR is a powerful technique for the quantification of compounds without the need for an identical reference standard, relying on the integration of specific proton signals relative to a known amount of an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-sensitivity probe.

  • Sample Preparation:

    • An accurately weighed amount of the sample extract is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • A precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated based on the ratio of the integral of a characteristic proton signal (e.g., the cyclopropane (B1198618) protons) to the integral of a known proton signal from the internal standard.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis start Plant Material grind Drying & Grinding start->grind extract Solvent Extraction grind->extract filter Filtration & Concentration extract->filter spe SPE (Optional) filter->spe hplc HPLC Separation (C18/C30 Column) spe->hplc cad Charged Aerosol Detection hplc->cad data Data Acquisition & Processing cad->data quant Quantification data->quant

Caption: Experimental workflow for HPLC-CAD analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix extract Extraction start->extract cleanup Cleanup (e.g., SPE) extract->cleanup lc LC Separation (C18 Column) cleanup->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem MS (MRM Mode) esi->msms data Data Analysis msms->data

Caption: Experimental workflow for LC-MS/MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis q¹H-NMR Analysis sample Weigh Sample Extract is Add Internal Standard sample->is dissolve Dissolve in Deuterated Solvent is->dissolve nmr NMR Data Acquisition dissolve->nmr process Spectral Processing nmr->process integrate Signal Integration process->integrate calculate Concentration Calculation integrate->calculate

Caption: Experimental workflow for q¹H-NMR analysis.

References

Comparative Efficacy of Cycloartane Triterpenoids and Standard Chemotherapeutics in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vivo potential of cycloartane (B1207475) triterpenoids, with a contextual comparison to established chemotherapeutic agents.

While direct in vivo efficacy data for 21,24-Epoxycycloartane-3,25-diol in cancer models is not currently available in peer-reviewed literature, this guide provides a comparative overview of closely related cycloartane triterpenoids against the known chemotherapeutic agents, doxorubicin (B1662922) and cisplatin. This comparison aims to offer a contextual understanding of the potential of this class of natural compounds in oncology research.

Overview of Cycloartane Triterpenoids' Anticancer Activity

Cycloartane triterpenoids, a class of natural products, have demonstrated promising anticancer activities in various preclinical studies. Although specific in vivo data for this compound is limited to the inhibition of skin-tumor promotion, other members of this family have shown significant tumor growth inhibition in aggressive cancer models.

Notably, the cycloartane triterpenoids 23-epi-26-deoxyactein (B1259016) and cimigenol, isolated from Cimicifuga yunnanensis, have been shown to reduce tumor growth in both subcutaneous and liver metastasis models of triple-negative breast cancer (TNBC)[1]. Furthermore, certain cycloartane-type triterpenoids have exhibited inhibitory effects on skin tumor promotion in a two-stage mouse skin carcinogenesis model, suggesting a potential role in cancer prevention[2].

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of related cycloartane triterpenoids and the standard chemotherapeutic agents, doxorubicin and cisplatin, in relevant preclinical cancer models. It is important to note that these studies were not conducted head-to-head, and experimental conditions vary.

Table 1: In Vivo Efficacy of Related Cycloartane Triterpenoids

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
23-epi-26-deoxyacteinTriple-Negative Breast Cancer (Subcutaneous)MouseNot specifiedSignificant reduction in tumor growth[1]
CimigenolTriple-Negative Breast Cancer (Subcutaneous)MouseNot specifiedSignificant reduction in tumor growth[1]
Unnamed Cycloartane TriterpenoidsTwo-stage skin carcinogenesisMouseNot specifiedInhibition of skin tumor promotion[2]

Table 2: In Vivo Efficacy of Doxorubicin and Cisplatin

AgentCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
DoxorubicinTriple-Negative Breast CancerMouseNot specified20% reduction in tumor size (single agent)
CisplatinTriple-Negative Breast CancerMouseNot specifiedSignificant reduction in tumor progression
CisplatinMelanoma (skin cancer)MouseNot specifiedProgressive tumor growth (as single agent)

Experimental Protocols

In Vivo Tumor Model for Cycloartane Triterpenoids (General Protocol)

A generalized protocol for evaluating the in vivo anticancer efficacy of cycloartane triterpenoids in a subcutaneous tumor model is as follows:

  • Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm3), mice are randomized into control and treatment groups. The cycloartane triterpenoid (B12794562) is administered via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control group receives the solvent used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Visualizing Molecular Pathways and Experimental Processes

Proposed Mechanism of Action for Cycloartane Triterpenoids

While the exact mechanism of action for this compound is not fully elucidated, many cycloartane triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a potential signaling pathway.

G cluster_0 cluster_1 Cycloartane_Triterpenoid Cycloartane Triterpenoid Intracellular_Targets Intracellular Targets (e.g., Signaling Proteins) Cycloartane_Triterpenoid->Intracellular_Targets Enters Cell Cell_Membrane Cell Membrane ROS_Production Increased ROS Production Intracellular_Targets->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by cycloartane triterpenoids.

General Experimental Workflow for In Vivo Antitumor Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an experimental anticancer compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Cancer Cell Culture C Tumor Cell Implantation A->C B Animal Model Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization & Treatment Initiation D->E F Continued Treatment & Monitoring E->F G Endpoint Reached (e.g., Tumor Size) F->G H Tumor Excision & Measurement G->H I Data Analysis & Statistical Evaluation H->I

Caption: Standard workflow for in vivo anticancer drug efficacy testing.

References

Benchmarking Purity: A Comparative Guide to Commercially Available 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential therapeutic applications, including skin-tumor promotion inhibition.[1][2] The purity of this compound is a critical factor for reliable experimental outcomes in research and drug development. This document outlines the purity claims from various suppliers, details relevant analytical methodologies for verification, and explores associated signaling pathways where this class of compounds is active.

Commercial Availability and Purity Comparison

Several chemical suppliers offer this compound. The table below summarizes the publicly available purity information from a selection of these vendors. It is important to note that while suppliers provide a purity percentage, the analytical method used to determine this value can vary. For rigorous scientific applications, independent verification of purity is recommended.

SupplierCatalog NumberStated PurityAnalytical Method Mentioned
MedChemExpressHY-N6719---Certificate of Analysis available upon request
BioCrickBCN2858High PurityConfirmed by NMR[3]
LookChem125305-73-998%[4]Not specified
Hebei Dangtong Biological Technology Co., LTD125305-73-999%[5]Not specified

Note: This table is based on information available as of the time of this publication and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current Certificates of Analysis.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is essential. The following are detailed experimental protocols for two powerful analytical techniques suitable for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for an identical reference standard.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[7]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) suitable for dissolving both the analyte and the internal standard.[3]

    • Transfer an exact volume of the solution into a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition conditions are met. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, and a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Apply phase and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of components in a mixture. For triterpenoids, which may lack a strong UV chromophore, a Charged Aerosol Detector (CAD) can provide sensitive and universal detection.[8]

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 or C30 column is suitable for the separation of triterpenoids.[8] For instance, a Thermo Scientific Acclaim C30 column (3 µm, 3.0 x 150 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). UV detection at a low wavelength (e.g., 210 nm) can also be used, though with potentially lower sensitivity.[8]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject equal volumes of the sample and calibration standards.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the weighed amount.

Mandatory Visualizations

Experimental Workflow for Purity Determination

G Experimental Workflow for Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Result Sample Commercial this compound Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution in Solvent Weighing->Dissolving qNMR Quantitative NMR (qNMR) Dissolving->qNMR NMR Tube HPLC HPLC-CAD/ELSD/UV Dissolving->HPLC Autosampler Vial Integration Signal/Peak Integration qNMR->Integration HPLC->Integration Calculation Purity Calculation Integration->Calculation Purity Purity Assessment Calculation->Purity

Caption: Workflow for determining the purity of this compound.

Signaling Pathways Associated with Cycloartane Triterpenoids

Cycloartane triterpenoids have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. Understanding these pathways is crucial for researchers investigating the mechanism of action of this compound.

1. Inhibition of the c-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival.[] Some cycloartane triterpenoids have been found to inhibit this pathway, leading to anti-proliferative effects.

G Inhibition of c-Raf-MEK-ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras cRaf c-Raf Ras->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Cycloartane Triterpenoid Inhibitor->cRaf

Caption: Inhibition of the c-Raf-MEK-ERK pathway by cycloartane triterpenoids.

2. p53-Dependent Mitochondrial Apoptosis Pathway

The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress.[10] Some cycloartane triterpenoids can induce apoptosis through the activation of the p53-dependent mitochondrial pathway.[11]

G p53-Dependent Mitochondrial Apoptosis cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Stress DNA Damage, etc. p53_nuc p53 Activation Stress->p53_nuc Bax_exp Bax Gene Expression p53_nuc->Bax_exp p53_cyto Cytoplasmic p53 p53_nuc->p53_cyto Bax Bax Bax_exp->Bax p53_cyto->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Cell Death Caspases->Apoptosis Activator Cycloartane Triterpenoid Activator->p53_nuc

Caption: Induction of apoptosis via the p53-dependent mitochondrial pathway.

References

A Comprehensive Review of the Therapeutic Potential of Cycloartane Triterpenoids from the Meliaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane (B1207475) triterpenoids, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring at C-9/C-10, have emerged as a promising source of bioactive molecules with diverse therapeutic applications. Within the plant kingdom, the Meliaceae family, known for producing a rich array of complex secondary metabolites, stands out as a significant reservoir of these compounds. This guide provides a comparative overview of the therapeutic potential of cycloartane triterpenoids isolated from various species of the Meliaceae family, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Therapeutic Activities of Cycloartane Triterpenoids from Meliaceae

Cycloartane triterpenoids from the Meliaceae family have demonstrated a broad spectrum of pharmacological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied. While research into their antiviral and neuroprotective potential is still emerging, preliminary findings suggest promising avenues for further investigation.

Cytotoxic Activity

A significant number of cycloartane triterpenoids from Meliaceae species have exhibited potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways.

Table 1: Cytotoxic Activity of Cycloartane Triterpenoids from the Meliaceae Family

CompoundSource (Meliaceae)Cancer Cell LineIC50 (µM)Reference
(24R)-cycloartane-3β,24,25,30-tetrolAphanamixis polystachyaSMMC-7721, A549, HCT-116, HeLa, K56215.8 - 28.4[1]
(24R)-24,25,30-trihydroxy-9,19-cycloartane-3-oneAphanamixis polystachyaSMMC-772125.6[1]
23,24-dihydroxycycloart-25-en-3-oneGuarea macrophylla ssp. tuberculataB16F10-Nex2, MCF79.8 µg/mL, 22.0 µg/mL[2]
Cycloart-23E-en-3β,25-diolGuarea macrophylla ssp. tuberculataHL-608.0 µg/mL[2]
Anti-inflammatory Activity

Several cycloartane triterpenoids from the Meliaceae family have been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators, often through the modulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Triterpenoids from the Meliaceae Family

CompoundSource (Meliaceae)AssayIC50 (µM)Reference
Meliasanine AMelia toosendanNitric Oxide Inhibition (RAW264.7)1.35[3]
Limonoid Compound 3Melia azedarachNitric Oxide Inhibition (RAW264.7)7.07[4]
Limonoid Compound 2Melia azedarachNitric Oxide Inhibition (RAW264.7)22.04[4]

Note: While Meliasanine A is a tirucallane-type triterpenoid, its potent anti-inflammatory activity and origin from a Meliaceae species are relevant to this review.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide Inhibitory Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a few hours before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation with LPS, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Bioassay-Guided Isolation of Cycloartane Triterpenoids

The discovery of novel bioactive cycloartane triterpenoids often relies on a systematic process of extraction, fractionation, and biological testing.

Bioassay_Guided_Isolation Plant_Material Plant Material (Meliaceae) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction Fractionation->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction BuOH_Fraction Butanol Fraction Fractionation->BuOH_Fraction Aqueous_Fraction Aqueous Fraction Fractionation->Aqueous_Fraction Bioassay Biological Screening (e.g., Cytotoxicity Assay) Hexane_Fraction->Bioassay EtOAc_Fraction->Bioassay BuOH_Fraction->Bioassay Aqueous_Fraction->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Active_Fraction->Chromatography Pure_Compounds Isolation of Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Confirmation Confirmation of Biological Activity Pure_Compounds->Bioactivity_Confirmation NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Triterpenoid Cycloartane Triterpenoid (from Meliaceae) Triterpenoid->IKK_complex Inhibits Triterpenoid->NFkB Prevents Translocation DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription p53_Apoptosis_Pathway cluster_cell Cancer Cell Triterpenoid Cycloartane Triterpenoid (from Meliaceae) p53 p53 Triterpenoid->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Safety Operating Guide

Navigating the Disposal of 21,24-Epoxycycloartane-3,25-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene used in research. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended.

Key Data Summary

The following table summarizes essential information for the handling and disposal of this compound, based on available data for the compound and related chemical classes.

PropertyData
Chemical Name This compound
CAS Number 125305-73-9
Appearance Powder
Chemical Class Cycloartanoid Triterpene, Epoxy Compound
Known Hazards Specific toxicity data is unavailable. However, related epoxy compounds can be harmful if swallowed, and cause skin, eye, and respiratory irritation. Some triterpenes exhibit cytotoxic properties.
Primary Disposal Method High-temperature incineration through a licensed hazardous waste disposal service.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, and in cases of potential aerosolization, a respirator.

Experimental Protocols for Safe Disposal

The recommended disposal protocol for this compound is based on best practices for handling cytotoxic and potentially hazardous research chemicals.

Step-by-Step Disposal Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment. Given the lack of specific toxicity data, treat this compound as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, chemical safety goggles, and a fully buttoned lab coat. If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area or fume hood.

  • Waste Segregation:

    • Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, weigh boats, pipette tips, and absorbent paper, must be segregated as hazardous chemical waste.

    • Unused Compound: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution must be treated as hazardous waste. The specific waste classification will depend on the solvent used.

  • Waste Collection and Storage:

    • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Potentially Toxic," "Irritant"), and the date of accumulation.

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Spill Management:

    • In case of a spill, evacuate the immediate area to prevent exposure.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The preferred method of disposal for this type of compound is high-temperature incineration.[1]

Mandatory Visualizations

The following diagrams illustrate the decision-making process for the disposal of this compound and a general experimental workflow for its handling and disposal in a laboratory setting.

Disposal_Decision_Pathway start Start: Disposal of This compound is_contaminated Is the material contaminated with the compound? start->is_contaminated unused_compound Unused/Expired Compound is_contaminated->unused_compound No (Pure Compound) contaminated_solid Contaminated Solid Waste (Gloves, Pipettes, etc.) is_contaminated->contaminated_solid Yes (Solid) contaminated_liquid Contaminated Liquid Waste (Solvents, etc.) is_contaminated->contaminated_liquid Yes (Liquid) collect_waste Collect in a labeled hazardous waste container unused_compound->collect_waste contaminated_solid->collect_waste contaminated_liquid->collect_waste store_waste Store in a designated secondary containment area collect_waste->store_waste contact_ehs Contact EHS for disposal (High-Temperature Incineration) store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal decision pathway for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment wear_ppe 2. Wear Appropriate PPE risk_assessment->wear_ppe weigh_compound 3. Weigh Compound in Fume Hood wear_ppe->weigh_compound prepare_solution 4. Prepare Solution (if applicable) weigh_compound->prepare_solution segregate_waste 5. Segregate Waste (Solid & Liquid) prepare_solution->segregate_waste collect_in_container 6. Collect in Labeled Hazardous Waste Container segregate_waste->collect_in_container store_securely 7. Store Securely collect_in_container->store_securely final_disposal 8. Arrange for EHS Pickup store_securely->final_disposal

Caption: Experimental workflow for handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.